molecular formula C10H16ClNO3 B115177 2,4,6-Trimethoxybenzylamine hydrochloride CAS No. 146548-59-6

2,4,6-Trimethoxybenzylamine hydrochloride

Cat. No.: B115177
CAS No.: 146548-59-6
M. Wt: 233.69 g/mol
InChI Key: BLFRMOOGAICNSZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzylamine hydrochloride is a valuable chemical building block in scientific research, primarily serving as a key intermediate in the synthesis of complex organic molecules . Its structure, featuring a benzylamine core and three methoxy substituents, makes it a versatile precursor in organic synthesis, where its amine functional group readily participates in reactions such as alkylation and acylation . This compound is particularly significant in medicinal chemistry for the construction of novel pharmaceutical compounds, including the synthesis of 3-(aminomethyl)isoquinoline and other structures with potential therapeutic applications . The methoxy groups on the aromatic ring can influence the electronic properties and reactivity of the molecule, offering researchers a means to fine-tune chemical reactions and explore new synthetic pathways . Its utility extends to serving as a reagent in the catalytic reduction of nitriles to primary amines, a transformation of high importance in industrial and research settings . As such, this compound is a critical material for chemists working in drug discovery, materials science, and the development of new synthetic methodologies .

Properties

IUPAC Name

(2,4,6-trimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3;/h4-5H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFRMOOGAICNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583517
Record name 1-(2,4,6-Trimethoxyphenyl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146548-59-6
Record name 1-(2,4,6-Trimethoxyphenyl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxybenzylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 2,4,6-Trimethoxybenzylamine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physicochemical properties, a plausible experimental protocol for its synthesis via reductive amination, and a discussion of its relevance in medicinal chemistry.

Chemical Properties

This compound is a substituted benzylamine derivative that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds.[1][2] Its core structure consists of a benzene ring substituted with three methoxy groups and an aminomethyl group, which is protonated to form the hydrochloride salt.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆ClNO₃[3][4]
Molecular Weight 233.69 g/mol [3][4][5]
Appearance White to light yellow crystalline powder[3]
Melting Point 204-207 °C (lit.)[3][5][6]
Solubility Soluble in water, ethanol, and chloroform.[7]
pKa ~9.05 (in 10% aqueous solution)[7]
Structural Information
  • IUPAC Name: (2,4,6-trimethoxyphenyl)methanamine;hydrochloride[4]

  • SMILES: COC1=CC(=C(C(=C1)OC)CN)OC.Cl[4]

  • InChI Key: BLFRMOOGAICNSZ-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reductive amination of 2,4,6-Trimethoxybenzaldehyde. This common and efficient method in organic chemistry allows for the formation of the amine from the corresponding aldehyde.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process starting from the commercially available 2,4,6-Trimethoxybenzaldehyde. The first step is the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by the reduction of the imine to the corresponding amine. The final step involves the formation of the hydrochloride salt.

G cluster_0 Synthesis Pathway 2_4_6_TMB_Aldehyde 2,4,6-Trimethoxybenzaldehyde Reductive_Amination Reductive Amination 2_4_6_TMB_Aldehyde->Reductive_Amination Amine_Source Amine Source (e.g., NH4Cl) Amine_Source->Reductive_Amination 2_4_6_TMB_Amine 2,4,6-Trimethoxybenzylamine Reductive_Amination->2_4_6_TMB_Amine HCl_Treatment HCl Treatment 2_4_6_TMB_Amine->HCl_Treatment Final_Product 2,4,6-Trimethoxybenzylamine HCl HCl_Treatment->Final_Product

Synthetic pathway for 2,4,6-Trimethoxybenzylamine HCl.
Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the synthesis of this compound from 2,4,6-Trimethoxybenzaldehyde.

Materials:

  • 2,4,6-Trimethoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) solution (e.g., in diethyl ether or as a concentrated aqueous solution)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,4,6-Trimethoxybenzaldehyde (1.0 eq) in methanol. Add ammonium chloride (1.5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. Alternatively, sodium triacetoxyborohydride can be used as a less toxic reducing agent. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-Trimethoxybenzylamine.

  • Salt Formation and Purification: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

G cluster_1 Characterization Workflow Synthesized_Product Synthesized Product TLC TLC Analysis Synthesized_Product->TLC Melting_Point Melting Point Determination Synthesized_Product->Melting_Point NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR FTIR FT-IR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Purity_Confirmation Purity & Identity Confirmation TLC->Purity_Confirmation Melting_Point->Purity_Confirmation NMR->Purity_Confirmation FTIR->Purity_Confirmation MS->Purity_Confirmation

Analytical workflow for product characterization.

  • ¹H NMR: Protons of the methoxy groups would appear as singlets around 3.8-4.0 ppm. The benzylic protons (CH₂) would likely be a singlet around 4.0-4.2 ppm. The aromatic protons would appear as a singlet in the region of 6.0-6.5 ppm due to the symmetrical substitution pattern. The amine protons might be a broad singlet, the chemical shift of which would be concentration and solvent dependent.

  • ¹³C NMR: Signals for the methoxy carbons would be expected around 55-60 ppm. The benzylic carbon would appear in the range of 35-45 ppm. The aromatic carbons would show distinct signals in the aromatic region (90-160 ppm), with the carbons attached to the methoxy groups being the most downfield.

  • FT-IR: Characteristic peaks would include N-H stretching vibrations for the ammonium salt (around 3000-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and strong C-O stretching for the methoxy groups (around 1050-1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (197.23 g/mol ).[8] Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the benzylic C-N bond.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various biologically active molecules.[2] Its utility stems from the reactive primary amine group, which can be readily functionalized to introduce diverse substituents and build more complex molecular architectures.

One notable application is in the synthesis of 3-(aminomethyl)isoquinolines, which are scaffolds found in a number of pharmacologically active compounds.[6] The trimethoxy-substituted phenyl ring can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its activity or metabolic stability. While the direct biological activity of 2,4,6-Trimethoxybenzylamine itself is not extensively documented, the free base has been reported to exhibit some in vitro cytotoxicity against MCF-7 cells, suggesting potential for further investigation in cancer research.[8]

Safety and Handling

This compound is classified as an irritant.[3][9] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug discovery. This guide has provided a summary of its key chemical properties, a plausible and detailed synthetic protocol, and an overview of its applications. The availability of this compound and the straightforward nature of its synthesis make it an attractive starting material for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146548-59-6

This technical guide provides a comprehensive overview of 2,4,6-Trimethoxybenzylamine hydrochloride, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on providing practical experimental protocols and illustrating relevant biological pathways.

Physicochemical and Safety Data

This compound is a white to light yellow crystalline powder.[1] Key quantitative data and safety information are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 146548-59-6[1]
Molecular Formula C₁₀H₁₆ClNO₃[1][2]
Molecular Weight 233.69 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 204-207 °C (lit.)[1]
Solubility Soluble in water, ethanol, and chloroform.
SMILES Cl.COc1cc(OC)c(CN)c(OC)c1[1]
InChIKey BLFRMOOGAICNSZ-UHFFFAOYSA-N

Table 2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Statements
H315: Causes skin irritationSkin Irritation (Category 2)P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501
H319: Causes serious eye irritationEye Irritation (Category 2A)P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501

Source: GHS hazard information is derived from PubChem.[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~7.0-8.0br s-NH₃⁺
6.18sAr-H
4.01sAr-CH₂-N
3.84sp-OCH₃
3.80so-OCH₃

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
162.0Ar-C (C2, C6)
159.5Ar-C (C4)
106.0Ar-C (C1)
90.5Ar-C (C3, C5)
55.8p-OCH₃
55.3o-OCH₃
35.0Ar-CH₂-N

Table 5: IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)Assignment
3000-2800N-H stretch (amine salt)
2950-2850C-H stretch (alkane)
1610, 1580C=C stretch (aromatic)
1250-1200C-O stretch (aryl ether)
1150-1085C-N stretch (amine)

Synthesis and Experimental Protocols

This compound is typically synthesized via the reductive amination of 2,4,6-trimethoxybenzaldehyde. This method involves the reaction of the aldehyde with an amine source, in this case, ammonia, followed by reduction of the resulting imine.

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound.

Experimental Protocol: Reductive Amination of 2,4,6-Trimethoxybenzaldehyde

  • Materials:

    • 2,4,6-Trimethoxybenzaldehyde

    • Ammonia (aqueous solution, e.g., 25%)

    • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN))

    • Methanol

    • Hydrochloric acid (ethanolic or aqueous solution)

    • Dichloromethane or other suitable organic solvent

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Apparatus for filtration

  • Procedure:

    • Dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Add aqueous ammonia (excess, e.g., 10-20 eq) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate imine.

    • Once imine formation is significant, cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC.

    • Quench the reaction by carefully adding water.

    • Extract the product into an organic solvent such as dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,4,6-trimethoxybenzylamine.

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid (e.g., 1M in ethanol) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][4] One notable application is in the synthesis of 3-(aminomethyl)isoquinolines, which are scaffolds found in various biologically active compounds.

Synthesis of 3-(Aminomethyl)isoquinolines

The following is a representative experimental workflow for the synthesis of 3-(aminomethyl)isoquinolines, a reaction where 2,4,6-trimethoxybenzylamine could be a key reactant.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Ethynylbenzaldehyde P1 Four-Component Coupling A->P1 B Paraformaldehyde B->P1 C 2,4,6-Trimethoxybenzylamine (from hydrochloride salt) C->P1 D Secondary Amine D->P1 E Copper(I) Catalyst (e.g., CuI) E->P1 F Solvent (e.g., DMF) F->P1 G Heat G->P1 P2 Domino Cyclization P1->P2 H 3-(Aminomethyl)isoquinoline Derivative P2->H

Caption: Workflow for the copper-catalyzed synthesis of 3-(aminomethyl)isoquinolines.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the trimethoxyphenyl moiety is a key pharmacophore in a number of biologically active compounds, particularly those investigated as anticancer agents. Many of these compounds function as tubulin polymerization inhibitors.

Tubulin is a crucial protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

The proposed mechanism of action for many trimethoxyphenyl-containing compounds involves their binding to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle. The cell is then unable to properly segregate its chromosomes during mitosis, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome A Trimethoxyphenyl Compound B Tubulin Dimers (α/β) A->B Binds to Colchicine Site C Microtubule Polymerization A->C Inhibits B->C Polymerizes into D Mitotic Spindle Formation C->D Forms E Mitosis D->E Enables F G2/M Phase Arrest D->F Disruption leads to G Apoptosis F->G Induces

References

Technical Guide: 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trimethoxybenzylamine hydrochloride (CAS: 146548-59-6), a key chemical intermediate in pharmaceutical synthesis and drug discovery. This document details its physicochemical properties, including its molecular weight, safety and handling protocols, and detailed experimental procedures for its synthesis. Furthermore, its pivotal role as a building block in the development of complex organic molecules is explored, providing researchers with essential data for its application in medicinal chemistry and organic synthesis.

Core Properties and Data

This compound is a white to light yellow crystalline powder.[1] Its chemical structure is characterized by a benzylamine core substituted with three methoxy groups at the 2, 4, and 6 positions of the benzene ring.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 233.69 g/mol [1][2][3][4][5][6]
Molecular Formula C₁₀H₁₆ClNO₃[1][3][6]
CAS Number 146548-59-6[1][2][3]
Melting Point 204-207 °C (lit.)[1][2][4][7]
Appearance White to light yellow crystalline powder[1]
pKa ~9.05 (in 10% aqueous solution)[8]
Solubility Soluble in water, ethanol, and chloroform[8]
Identification and Descriptors
IdentifierTypeValue
IUPAC Name (2,4,6-trimethoxyphenyl)methanamine;hydrochloride
SMILES Cl.COc1cc(OC)c(CN)c(OC)c1
InChI Key BLFRMOOGAICNSZ-UHFFFAOYSA-N
MDL Number MFCD00012855

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the aldehyde precursor, followed by reductive amination.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 1,3,5-Trimethoxybenzene C 2,4,6-Trimethoxybenzaldehyde A->C Formylation B Phosphoryl Chloride (POCl₃) + DMF B->C D 2,4,6-Trimethoxybenzaldehyde G (2,4,6-Trimethoxyphenyl)methanamine D->G Imine Formation & Reduction E Ammonia Source (e.g., NH₄OAc) E->G F Reducing Agent (e.g., NaCNBH₃) F->G H (2,4,6-Trimethoxyphenyl)methanamine J This compound H->J I Hydrochloric Acid (HCl) I->J

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzaldehyde

This procedure is based on the Vilsmeier-Haack reaction.

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide (DMF). Cool the reaction system to a temperature between -5 to 0 °C using an ice-salt bath.

  • Addition of Reagent: Slowly add phosphoryl chloride (48 g, 0.5 mol) dropwise to the solution over a period of 30-45 minutes, ensuring the temperature is maintained at 0 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Workup and Isolation: Pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms. Collect the precipitate by filtration and wash with distilled water to yield 2,4,6-trimethoxybenzaldehyde.

Experimental Protocol: Reductive Amination and Salt Formation

This procedure employs reductive amination using sodium cyanoborohydride, a reagent particularly suitable for this transformation due to its selectivity for iminium ions over carbonyls.

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,4,6-trimethoxybenzaldehyde in methanol.

  • Amine Source: Add an excess of an ammonia source, such as ammonium acetate, to the solution.

  • pH Adjustment: Adjust the pH of the mixture to approximately 6-7. This pH range is optimal for the formation of the iminium ion intermediate.

  • Reduction: Introduce sodium cyanoborohydride (NaBH₃CN) to the mixture. The reaction can be carried out as a one-pot procedure. The reducing agent will selectively reduce the iminium ion to the corresponding amine.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Salt Formation: Upon completion of the reaction, carefully acidify the mixture with hydrochloric acid to form the hydrochloride salt, which will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated this compound by filtration. The crude product can be further purified by recrystallization.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[9] Its utility stems from the reactive primary amine group and the substituted aromatic ring, which can be further modified.

One notable application is in the synthesis of isoquinoline derivatives. For example, it has been used in the synthesis of 3-(aminomethyl)isoquinoline, a scaffold found in various biologically active compounds.[4]

G A 2,4,6-Trimethoxybenzylamine Hydrochloride B Organic Synthesis Intermediate A->B Serves as C Precursor for Complex Molecules B->C Enables synthesis of D Active Pharmaceutical Ingredients (APIs) C->D Leads to E Drug Discovery & Development D->E Core of

Figure 2: Role as an intermediate in pharmaceutical development.

The presence of the trimethoxy-substituted phenyl ring is a common feature in a number of compounds investigated for their potential as anticancer agents, often acting as microtubule targeting agents.[5] While this compound is a precursor, its structural motif is of significant interest in medicinal chemistry.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE) should be used when handling this compound.

GHS Hazard Information
Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Source: Aggregated GHS information.[3][5]

Precautionary Measures

A summary of key precautionary statements is provided below.

Precaution TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.

Source: GHS label elements.[3][10]

Always consult the full Safety Data Sheet (SDS) before use.[10] When handling, use in a well-ventilated area and avoid formation of dust.[10] Standard PPE includes a dust mask (e.g., N95), eye shields, and gloves.[2][4]

References

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethoxybenzylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Trimethoxybenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining these values, enabling researchers to generate precise and reliable data for their specific applications.

Introduction

This compound (CAS RN: 146548-59-6) is a white to light yellow crystalline powder with a molecular weight of 233.69 g/mol .[1] Its chemical structure, featuring a substituted benzene ring, makes it a valuable building block in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

General qualitative descriptions indicate that this compound is soluble in water, ethanol, and chloroform.[2] However, for the precise needs of drug development and process chemistry, quantitative data is essential. This guide provides the framework for obtaining such data.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
MethanolIsothermal Saturation
EthanolIsothermal Saturation
IsopropanolIsothermal Saturation
AcetoneIsothermal Saturation
Ethyl AcetateIsothermal Saturation
DichloromethaneIsothermal Saturation
ChloroformIsothermal Saturation
TolueneIsothermal Saturation
AcetonitrileIsothermal Saturation
N,N-Dimethylformamide (DMF)Isothermal Saturation
Dimethyl Sulfoxide (DMSO)Isothermal Saturation

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal saturation method. This method is a standard approach for accurately measuring the solubility of a solid in a liquid.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours in the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the concentration of the saturated solution based on the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add excess 2,4,6-Trimethoxybenzylamine HCl to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate in thermostatic shaker (e.g., 24-48 hours) seal_vial->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant with pre-warmed syringe settle->withdraw filter Filter through syringe filter (e.g., 0.22 µm) withdraw->filter dilute Dilute sample to a known concentration filter->dilute analyze Analyze concentration (e.g., by HPLC) dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate repeat_exp Repeat experiment (n≥3) calculate->repeat_exp report Report average solubility and standard deviation repeat_exp->report end End report->end

Caption: Experimental workflow for the determination of solubility.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and utilizing the provided data table template, researchers and drug development professionals can generate the critical quantitative data necessary for advancing their projects. The visualized workflow offers a clear and concise overview of the experimental process, ensuring methodological rigor and reproducibility.

References

Technical Guide: Physicochemical Characterization of 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxybenzylamine hydrochloride (CAS No. 146548-59-6) is an organic compound frequently utilized as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its chemical structure and purity are critical for the successful and predictable outcome of subsequent synthetic steps.[2] A key parameter for verifying the identity and purity of this crystalline solid is its melting point. This document provides a comprehensive guide to the melting point of this compound, detailing reported values and the experimental protocols for its determination.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₆ClNO₃[3][4]

  • Molecular Weight: 233.69 g/mol [3][4]

  • Appearance: White to light yellow crystalline powder.[3][5]

Quantitative Data: Melting Point

The melting point of this compound has been reported across various chemical suppliers and databases. A summary of these literature values is presented below. The observed range is indicative of a substance's purity; pure crystalline compounds typically exhibit a sharp, well-defined melting point over a narrow range (e.g., 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the melting range.[6]

ParameterReported Value (°C)Source(s)
Melting Point204-207Sigma-Aldrich[7], Chemical-Suppliers[3], Capot Chemical[8], Finetech Industry Limited[9]
Melting Point~160-165ChemBK[1]

Note: The discrepancy in reported values may be attributed to different analytical methods, instrument calibration, or sample purity.

Experimental Protocols for Melting Point Determination

The melting point of a solid can be accurately determined using several established laboratory techniques. The most common methods, the capillary melting point method and Differential Scanning Calorimetry (DSC), are detailed below.

Capillary Melting Point Method

This is a traditional and widely used visual method for determining the melting point of a crystalline solid.[10] The melting point is recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[11][12]

Detailed Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dried to remove any residual solvent.[12]

    • Place a small amount of the sample on a clean, dry watch glass.

    • Finely crush the sample into a powder using a spatula or a mortar and pestle.[10][11]

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube gently into the powdered sample.[10]

    • Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube through a long glass tube to facilitate packing.[10]

    • The final packed sample height should be between 2-4 mm.[11][12]

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.[11]

    • For a preliminary determination, heat the sample rapidly (e.g., 10-20°C/minute) to find an approximate melting range.[11]

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[12]

    • Prepare a new sample and place it in the apparatus.

    • Begin heating at a controlled, slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[12] This slow ramp rate is crucial for accuracy.[11]

  • Data Recording:

    • Record the temperature at which the first sign of melting is observed (the solid begins to collapse and a liquid phase appears).[12]

    • Record the temperature at which the last solid crystal disappears, and the sample is completely liquid.[12]

    • The recorded melting point is the range between these two temperatures. For high-purity compounds, this range should be narrow.

    • Perform the determination at least twice with fresh samples to ensure reproducibility.[12]

Capillary Melting Point Determination Workflow.
Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is a valuable tool for determining the melting point and assessing the purity of pharmaceutical compounds.[14][15]

Detailed Methodology:

  • Instrument Calibration:

    • Before analysis, calibrate the DSC instrument for temperature and enthalpy using high-purity reference standards (e.g., indium).[16]

    • Perform a baseline calibration as per the manufacturer's recommendations.[16]

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to create an airtight sample chamber.[13]

    • Prepare an identical empty, sealed pan to be used as the reference.

  • Measurement:

    • Place the sample pan and the reference pan into their respective cells in the DSC instrument.[14]

    • Purge the DSC cell with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 50 mL/min).[16]

    • Set the temperature program. This typically involves an initial equilibration period, followed by a linear temperature ramp through the expected melting range. A common heating rate for pharmaceuticals is 1 to 10°C per minute.[17]

    • Initiate the temperature scan. The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis:

    • The melting of the sample is observed as an endothermic peak on the resulting thermogram.[16]

    • The onset temperature is determined by the intersection of the pre-transition baseline with the tangent drawn at the point of greatest slope on the leading edge of the peak.[17] This is often reported as the melting point.

    • The peak temperature is the temperature at which the rate of heat absorption is at its maximum.[17]

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔH).

Differential Scanning Calorimetry (DSC) Workflow.

Interpretation of Results: Purity and Melting Point

The melting point is a robust indicator of purity. A pure, crystalline substance will have a sharp melting point, whereas the presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range. This relationship is a fundamental principle in the characterization of chemical compounds.

Logical Relationship between Purity and Melting Point.

References

Spectroscopic Profile of 2,4,6-Trimethoxybenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trimethoxybenzylamine hydrochloride (CAS RN: 146548-59-6), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.3Broad Singlet3H-NH₃⁺
6.24Singlet2HAr-H
3.98Singlet2H-CH₂-
3.85Singlet6HC2, C6 -OCH₃
3.80Singlet3HC4 -OCH₃

Note: Predicted using advanced algorithms. Actual values may vary depending on solvent and experimental conditions.

Table 2: Estimated ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~162C2, C6
~160C4
~106C1
~91C3, C5
~56.0C2, C6 -OCH₃
~55.5C4 -OCH₃
~35-CH₂-

Note: Estimated based on typical chemical shifts for similar aromatic and benzylamine structures.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 2800Strong, BroadN-H stretch (Ammonium salt)
2950 - 2850MediumC-H stretch (Aliphatic)
~3000WeakC-H stretch (Aromatic)
1610, 1580Medium-StrongC=C stretch (Aromatic ring)
1220 - 1180StrongC-O stretch (Aryl ether, asymmetric)
1050 - 1000StrongC-O stretch (Aryl ether, symmetric)
~815StrongC-H bend (Aromatic, out-of-plane)

Note: Characteristic absorption ranges based on known functional group frequencies.

Table 4: Expected Mass Spectrometry Fragmentation

m/zIonNotes
197[M-Cl-H]⁺Molecular ion of the free base
182[M-Cl-H-CH₃]⁺Loss of a methyl radical from the free base
168[M-Cl-H-CH₂NH₂]⁺Benzylic cleavage, loss of the aminomethyl group

Note: Expected fragmentation pattern for the free base under electron ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, with chemical shifts referenced to the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 2,4,6-Trimethoxybenzylamine Hydrochloride (Solid) Dissolution Dissolve in Deuterated Solvent Sample->Dissolution ATR Place on ATR Crystal Sample->ATR Vaporization Vaporize and Introduce into MS Sample->Vaporization NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer ATR->IR MS Mass Spectrometer (EI) Vaporization->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Data Interpretation and Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

A generalized workflow for spectroscopic analysis.
Relationship Between Spectroscopic Data and Chemical Structure

The following diagram illustrates how the different spectroscopic techniques probe specific parts of the this compound structure to provide a complete analytical picture.

Structure_Spectra_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure {this compound | {Molecular Formula: C₁₀H₁₆ClNO₃ | Molecular Weight: 233.69 g/mol}} H_NMR ¹H NMR Proton Environments Ar-H, -CH₂-, -OCH₃, -NH₃⁺ Structure->H_NMR C_NMR ¹³C NMR Carbon Skeleton Aromatic C, Aliphatic C, Methoxy C Structure->C_NMR IR FTIR Functional Groups N-H, C-H, C=C, C-O bonds Structure->IR MS MS Molecular Weight & Fragmentation Molecular Ion, Fragmentation Pattern Structure->MS

Correlation of spectroscopic data to the chemical structure.

A Comprehensive Technical Guide to the Safety and Handling of 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,4,6-Trimethoxybenzylamine hydrochloride (CAS: 146548-59-6). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential effects to handle it safely. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification [1][2][3][4][5][6]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Serious Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

The signal word for this compound is Warning .[1][2][4][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₆ClNO₃[2][7]
Molecular Weight 233.69 g/mol [1][2][3][6][7]
Appearance White to light yellow crystalline powder[7][8]
Melting Point 204-207 °C[1][6][7][8][9]
Solubility Soluble in water, ethanol, and chloroform.[8]
Flash Point Not applicable[1][6]

Note: Quantitative toxicity data such as LD50 (oral, dermal) and LC50 (inhalation) are not available in the reviewed safety data sheets.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.Protects against dust particles and splashes causing serious eye irritation.[1][4][10]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact that can cause irritation.[1][4][10]
Respiratory Protection NIOSH-approved N95 dust mask or higher for operations that may generate dust.Prevents inhalation of the powder, which can cause respiratory tract irritation.[1][6][10]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or significant risk of spillage, a protective suit may be necessary.Minimizes skin exposure and contamination of personal clothing.[4][10]

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

General Handling Precautions
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is required.[1][2]

  • Avoid Contact: Avoid all contact with skin and eyes. Do not breathe dust.[2][8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

  • Designated Area: Designate a specific area for working with this hazardous powder and clearly label it.[8]

Experimental Protocol: Weighing the Compound

This protocol minimizes the risk of aerosolization and contamination during weighing.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Gather all necessary equipment: the chemical container, a tared (pre-weighed) sealable container (e.g., a vial with a lid), and disposable weighing tools (e.g., spatula, weigh boat).

  • Procedure:

    • Place the tared, sealable container on the analytical balance outside the fume hood and record its empty weight.

    • Transfer the tared container and the stock bottle of this compound into the chemical fume hood.

    • Open the stock bottle and carefully transfer the approximate amount of powder needed into the tared container.

    • Securely close the lid of the tared container and the stock bottle.

    • Decontaminate the exterior of the sealed container with a wipe before removing it from the fume hood.

    • Place the sealed container on the analytical balance to obtain the final weight.

    • Return the sealed container to the fume hood for any further manipulations, such as dissolving in a solvent.

  • Cleanup:

    • Dispose of all single-use items (weigh boats, contaminated wipes) in a designated hazardous waste container.

    • Clean the work surface in the fume hood using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.

Experimental Protocol: Spill Cleanup

In the event of a spill, follow these procedures to safely clean and decontaminate the area.

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • Evacuate the area if the spill is large or if there is a significant amount of airborne dust.

    • Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup (for a small, solid spill):

    • Gently cover the spill with a compatible absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.

    • Carefully sweep the spilled material and absorbent into a dustpan. Avoid creating dust.

    • Transfer the collected material into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area. Since this is an amine hydrochloride, a mild basic solution (e.g., a dilute solution of sodium bicarbonate) can be used to wipe the area, followed by a water rinse.

    • Wipe the area dry with a clean cloth.

    • Place all contaminated cleaning materials (gloves, wipes, absorbent pads) into the hazardous waste container.

  • Disposal:

    • Seal the hazardous waste container and dispose of it according to your institution's and local regulations.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][10] Keep it away from incompatible materials such as strong oxidizing agents. The storage class code is 11 - Combustible Solids.[1][6]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service. Do not allow the product to enter drains.[2]

First Aid Measures

In case of exposure, immediate action is necessary.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][4][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for this compound.[2]

Diagrams and Workflows

Visual aids can help in understanding the risks and procedures associated with handling this chemical.

Plausible Signaling Pathway for Chemical-Induced Skin Irritation

While the specific molecular mechanism for this compound is not detailed in the available literature, a general pathway for chemical irritants involves the activation of an inflammatory response in skin cells.

G A 2,4,6-Trimethoxybenzylamine HCl (Chemical Irritant) B Keratinocyte Exposure A->B Contact C Cellular Stress & Membrane Disruption B->C D Release of Pro-inflammatory Mediators (e.g., Cytokines, ROS) C->D E Activation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) D->E F Recruitment of Immune Cells E->F G Inflammatory Response F->G H Clinical Symptoms: Redness, Swelling, Itching (Irritation) G->H

Caption: Plausible signaling pathway for chemical-induced skin irritation.

Experimental Workflow for Safe Handling of a Hazardous Powder

This workflow outlines the key steps from receiving the chemical to its final disposal, emphasizing safety at each stage.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal A Receive Chemical & Verify SDS B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Prepare Designated Work Area (Fume Hood) C->D E Weigh Compound using Tare Method D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G H Properly Store Chemical G->H I Segregate & Label Waste G->I J Dispose of Waste via Approved Channels I->J

Caption: Safe handling workflow for hazardous chemical powders.

References

The Core Mechanism of Action of 2,4,6-Trimethoxybenzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4,6-trimethoxybenzylamine represent a promising class of compounds in anticancer research. Exhibiting significant cytotoxic effects against a range of cancer cell lines, their mechanism of action is a subject of intensive investigation. This technical guide provides an in-depth analysis of the core mechanisms through which these derivatives exert their therapeutic effects, focusing on their interaction with tubulin, induction of cell cycle arrest, and initiation of apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many potent 2,4,6-trimethoxybenzylamine derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds effectively halt the cell cycle, leading to apoptotic cell death.

Molecular docking studies have revealed that these derivatives often bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a destabilization of the microtubule network.[1]

Quantitative Analysis of Anticancer Activity

The efficacy of various 2,4,6-trimethoxybenzylamine derivatives has been quantified through cytotoxicity and tubulin polymerization inhibition assays. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, providing a comparative view of their potency.

Compound IDCancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition IC50 (nM)Reference
Compound VI HCT-1164.838.92[1]
HepG-23.25[1]
MCF-76.11[1]
Compound 9 HepG21.38Potent Inhibition[2]
Compound 10 HepG22.52Potent Inhibition[2]
Compound 11 HepG23.21Potent Inhibition[2]
Compound A4 MCF-732.36Not Reported[3]
Compound A5 MCF-724.67Not Reported[3]
Compound B3 HeLa3.204Not Reported[3]
MCF-73.849Not Reported[3]

Signaling Pathways

The anticancer activity of 2,4,6-trimethoxybenzylamine derivatives is mediated through distinct but interconnected signaling pathways: the tubulin-destabilization pathway and the reactive oxygen species (ROS)-mediated pathway.

Tubulin Destabilization and Apoptosis Induction

The binding of 2,4,6-trimethoxybenzylamine derivatives to the colchicine site of β-tubulin is the initiating event in this pathway. This leads to the inhibition of microtubule polymerization, causing a disruption of the mitotic spindle and arresting the cell cycle at the G2/M phase. Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, and downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential (MMP) and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, ultimately leading to apoptosis.[2][4][5]

G cluster_0 Cellular Effects cluster_1 Apoptotic Pathway Derivative 2,4,6-Trimethoxybenzylamine Derivative Tubulin β-Tubulin (Colchicine Site) Derivative->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis p53 p53 Upregulation Bax Bax Upregulation p53->Bax MMP Decreased Mitochondrial Membrane Potential Bax->MMP Bcl2 Bcl-2 Downregulation Bcl2->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp37 Caspase-3 & 7 Activation Casp9->Casp37 Execution Cellular Execution Casp37->Execution G2M_cluster1->p53 G2M_cluster1->Bax G2M_cluster1->Bcl2

Tubulin destabilization and subsequent apoptosis signaling pathway.
ROS-Mediated Apoptosis

Certain derivatives, particularly chalcone-based structures, can induce apoptosis through the generation of reactive oxygen species (ROS). Increased intracellular ROS levels create oxidative stress, which can damage cellular components and trigger apoptotic signaling. This pathway can also converge on the mitochondrial-mediated apoptosis pathway, further amplifying the cell death signal.

G Derivative 2,4,6-Trimethoxybenzylamine Derivative (Chalcone) ROS Increased Intracellular ROS Production Derivative->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialPathway Mitochondrial-Mediated Apoptosis OxidativeStress->MitochondrialPathway

ROS-mediated apoptotic pathway induced by certain derivatives.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring the change in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a stock solution of the test compound.

  • On ice, prepare the tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine or nocodazole).

  • Add the tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated from the dose-response curve of the inhibition of tubulin polymerization.[6][7][8]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with 2,4,6-trimethoxybenzylamine derivatives using propidium iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the DNA content.[9][10]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[11][12][13][14][15]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Cancer cells

  • H2DCFDA solution

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Test compound

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to attach.

  • Treat cells with the test compound for the desired time. Include an untreated control and a positive control (e.g., H2O2).

  • Remove the treatment medium and wash the cells with warm PBS or HBSS.

  • Load the cells with 10-20 µM H2DCFDA in serum-free medium or HBSS and incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with PBS or HBSS to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.[16][17][18][19]

Conclusion

2,4,6-Trimethoxybenzylamine derivatives have emerged as a compelling class of anticancer agents. Their primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site, leading to G2/M cell cycle arrest and subsequent apoptosis. Additionally, some derivatives can induce apoptosis through the generation of reactive oxygen species. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of these promising therapeutic compounds. Further investigation into the specific downstream effectors of the apoptotic pathways and in vivo efficacy studies are warranted to fully elucidate their therapeutic potential.

References

The Versatility of 2,4,6-Trimethoxybenzylamine Hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxybenzylamine hydrochloride is a key building block in synthetic and medicinal chemistry. Its unique structural features, particularly the electron-rich trimethoxy-substituted phenyl ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer and antihypertensive agents, as well as other pharmacologically relevant compounds. This document details synthetic methodologies, quantitative biological data, and the mechanistic insights that underscore the therapeutic potential of its derivatives.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 146548-59-6[1][2]
Molecular Formula C₁₀H₁₆ClNO₃[1]
Molecular Weight 233.69 g/mol [1]
Melting Point 204-207 °C (lit.)[1][2]
Appearance White to light yellow crystalline powder[1]
Solubility Soluble in water, ethanol, and chloroform[3]

Applications in the Synthesis of Bioactive Molecules

The strategic placement of three methoxy groups on the benzylamine scaffold of this compound significantly influences the electronic and steric properties of its derivatives, making it a valuable starting material for a variety of therapeutic agents.

Anticancer Agents

The 2,4,6-trimethoxybenzyl motif is a recurring feature in a number of potent anticancer agents. Its incorporation into various molecular scaffolds has been shown to enhance cytotoxic activity against a range of cancer cell lines.

Chalcones bearing a 2,4,6-trimethoxy substitution have demonstrated significant antitumor effects. For instance, the novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), has been shown to exert its anticancer effects by stimulating the accumulation of reactive oxygen species (ROS) and inducing apoptosis in esophageal cancer cells.[4][5]

Quantitative Data: Cytotoxicity of Chalcone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)KYSE-450 (Esophageal Cancer)4.97[4]
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Eca-109 (Esophageal Cancer)9.43[4]

Signaling Pathway: Mechanism of Action of 2,4,6-Trimethoxy-4'-nitrochalcone (Ch-19)

G Ch19 2,4,6-Trimethoxy- 4'-nitrochalcone (Ch-19) ROS ↑ Reactive Oxygen Species (ROS) Ch19->ROS G2M_Arrest G2/M Phase Arrest ROS->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for Ch-19 in esophageal cancer cells.

This compound is a valuable precursor for the synthesis of isoquinoline derivatives, a class of compounds with a broad range of pharmacological activities, including anticancer properties. One notable synthetic route is the copper-catalyzed domino four-component coupling and cyclization to produce 3-(aminomethyl)isoquinolines.[3] While specific cytotoxicity data for isoquinolines directly synthesized from this compound is limited in the public domain, related C4-substituted isoquinolines have shown cytotoxic effects.[6][7]

Quantitative Data: Cytotoxicity of C4-Substituted Isoquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 6bNSCLC-N16-L16 (Non-small cell lung cancer)44.0[6]
Compound 6cNSCLC-N16-L16 (Non-small cell lung cancer)35.6[6]
Antihypertensive Agents

The synthesis of quinazoline derivatives is a well-established strategy for developing antihypertensive agents.[8][9] While direct synthesis from this compound is not prominently documented, the structural similarity to known precursors suggests its potential in creating novel antihypertensive compounds. The general approach involves the synthesis of substituted quinazolinones which can be further modified.

Biguanide Derivatives

Biguanides are a class of drugs primarily used for the treatment of type 2 diabetes, with metformin being a key example. The synthesis of biguanides can be achieved through the reaction of a primary amine hydrochloride with dicyandiamide.[2][10] this compound can, therefore, be utilized as the amine component in this synthesis to generate novel biguanide derivatives with potential pharmacological activities.

Experimental Workflow: General Synthesis of a Biguanide Derivative

G Start 2,4,6-Trimethoxybenzylamine Hydrochloride Reaction Reaction in appropriate solvent (e.g., water, butanol) Start->Reaction Reagent Dicyandiamide Reagent->Reaction Product N-(2,4,6-Trimethoxybenzyl)biguanide Hydrochloride Reaction->Product

Caption: General synthetic scheme for a biguanide derivative.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of bioactive molecules. Below is a representative protocol for a key synthetic transformation involving a benzylamine precursor.

Copper-Catalyzed Domino Four-Component Synthesis of 3-(Aminomethyl)isoquinolines

This protocol is based on the general method for the synthesis of 3-(aminomethyl)isoquinolines and can be adapted for use with this compound.

Materials:

  • 2-Ethynylbenzaldehyde

  • Paraformaldehyde

  • Secondary amine (e.g., morpholine)

  • This compound

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 2-ethynylbenzaldehyde (1.0 mmol), paraformaldehyde (2.0 mmol), the secondary amine (1.2 mmol), and this compound (1.1 mmol) in DMF (5 mL).

  • Add CuI (0.1 mmol) to the mixture.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(aminomethyl)isoquinoline derivative.

Conclusion

This compound serves as a versatile and valuable building block in medicinal chemistry. Its utility in the synthesis of potent anticancer agents, particularly chalcone and isoquinoline derivatives, is well-supported by preclinical data. Furthermore, its potential for the development of novel antihypertensive and antidiabetic (biguanide) compounds warrants further investigation. The synthetic protocols and structure-activity relationships discussed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical intermediate in the quest for new and improved therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)isoquinolines using 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Aminomethyl)isoquinolines represent a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This document provides a detailed protocol for a multi-step synthesis of 3-(aminomethyl)isoquinolines, utilizing 2,4,6-trimethoxybenzylamine hydrochloride as a key reagent for the introduction of a protected aminomethyl group. The synthetic strategy is centered around a Bischler-Napieralski reaction to construct the isoquinoline core.[1][2][3][4] The 2,4,6-trimethoxybenzyl (TMB) group serves as an acid-labile protecting group for the primary amine, allowing for its selective removal in the final step of the synthesis.

The overall synthetic pathway involves four main stages:

  • Amide Coupling: Acylation of a β-phenylethylamine with N-(2,4,6-trimethoxybenzyl)glycine to form the key amide precursor.

  • Bischler-Napieralski Cyclization: Intramolecular cyclization of the amide precursor to yield a 3-((2,4,6-trimethoxybenzylamino)methyl)-3,4-dihydroisoquinoline.[3][5][6]

  • Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate to the corresponding aromatic isoquinoline.[1]

  • Deprotection: Removal of the TMB protecting group to afford the final 3-(aminomethyl)isoquinoline product.

This application note provides detailed experimental protocols for each of these steps, along with data presentation in tabular format and visualizations of the experimental workflow.

Data Presentation

Table 1: Summary of Reagents for N-(2,4,6-trimethoxybenzyl)glycine Synthesis

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
GlycineC₂H₅NO₂75.071.0 g1.0
2,4,6-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.202.61 g1.0
Sodium CyanoborohydrideNaBH₃CN62.840.84 g1.0
MethanolCH₄O32.0450 mL-

Table 2: Summary of Reaction Conditions for the Synthesis of 3-(Aminomethyl)isoquinoline

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Amide CouplingN-(TMB)glycine, β-phenylethylamine, EDC, HOBtDichloromethaneRoom Temp.12~85-95
2Bischler-NapieralskiAmide precursor, POCl₃Acetonitrile804~70-85
3AromatizationDihydroisoquinoline, 10% Pd/CToluene11024~80-90
4DeprotectionTMB-protected isoquinoline, TFA, AnisoleDichloromethaneRoom Temp.2~90-98

Experimental Protocols

Protocol 1: Synthesis of N-(2,4,6-trimethoxybenzyl)glycine

This protocol describes the synthesis of the N-protected amino acid required for the subsequent amide coupling reaction.

Materials:

  • Glycine

  • 2,4,6-Trimethoxybenzaldehyde

  • Sodium cyanoborohydride

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • pH paper

Procedure:

  • To a solution of glycine (1.0 eq) in methanol, add 2,4,6-trimethoxybenzaldehyde (1.0 eq).

  • Adjust the pH of the mixture to ~6 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.0 eq) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in water and wash with diethyl ether to remove any unreacted aldehyde.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-(2,4,6-trimethoxybenzyl)glycine.

Protocol 2: Synthesis of N-(2-phenylethyl)-2-((2,4,6-trimethoxybenzyl)amino)acetamide (Amide Precursor)

This protocol details the coupling of N-(2,4,6-trimethoxybenzyl)glycine with β-phenylethylamine.

Materials:

  • N-(2,4,6-trimethoxybenzyl)glycine

  • β-phenylethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve N-(2,4,6-trimethoxybenzyl)glycine (1.0 eq), HOBt (1.1 eq), and EDC (1.1 eq) in anhydrous DCM.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add β-phenylethylamine (1.0 eq) and DIPEA (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure amide precursor.

Protocol 3: Bischler-Napieralski Cyclization

This protocol describes the formation of the 3,4-dihydroisoquinoline ring.

Materials:

  • N-(2-phenylethyl)-2-((2,4,6-trimethoxybenzyl)amino)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile, anhydrous

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the amide precursor (1.0 eq) in anhydrous acetonitrile.

  • Carefully add phosphorus oxychloride (3.0 eq) dropwise to the solution at 0 °C.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-((2,4,6-trimethoxybenzylamino)methyl)-3,4-dihydroisoquinoline.

Protocol 4: Aromatization to 3-((2,4,6-trimethoxybenzylamino)methyl)isoquinoline

This protocol details the dehydrogenation of the dihydroisoquinoline intermediate.

Materials:

  • 3-((2,4,6-trimethoxybenzylamino)methyl)-3,4-dihydroisoquinoline

  • 10% Palladium on carbon (Pd/C)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Dissolve the crude dihydroisoquinoline (1.0 eq) in toluene.

  • Add 10% Pd/C (10 mol%) to the solution.

  • Heat the mixture to reflux (approximately 110 °C) for 24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the TMB-protected 3-(aminomethyl)isoquinoline.

Protocol 5: Deprotection to 3-(Aminomethyl)isoquinoline

This protocol describes the final deprotection step to yield the target compound.

Materials:

  • 3-((2,4,6-trimethoxybenzylamino)methyl)isoquinoline

  • Trifluoroacetic acid (TFA)

  • Anisole (scavenger)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the TMB-protected isoquinoline (1.0 eq) in DCM.

  • Add anisole (5.0 eq) as a carbocation scavenger.

  • Add trifluoroacetic acid (20 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., crystallization or chromatography) to obtain the final 3-(aminomethyl)isoquinoline.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Glycine Glycine TMB_Glycine N-(TMB)glycine Glycine->TMB_Glycine Reductive Amination TMB_Aldehyde 2,4,6-Trimethoxy- benzaldehyde TMB_Aldehyde->TMB_Glycine Phenylethylamine β-Phenylethylamine Amide Amide Precursor Phenylethylamine->Amide TMB_Glycine->Amide Amide Coupling DHIQ Dihydroisoquinoline Amide->DHIQ Bischler-Napieralski Cyclization TMB_Isoquinoline TMB-Protected Isoquinoline DHIQ->TMB_Isoquinoline Aromatization Final_Product 3-(Aminomethyl)isoquinoline TMB_Isoquinoline->Final_Product Deprotection Bischler_Napieralski_Mechanism Amide Amide Precursor Activated_Amide Activated Amide (with POCl₃) Amide->Activated_Amide Activation Nitrilium_Ion Nitrilium Ion Intermediate Activated_Amide->Nitrilium_Ion Elimination Cyclized_Intermediate Cyclized Cationic Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution DHIQ 3,4-Dihydroisoquinoline Cyclized_Intermediate->DHIQ Deprotonation

References

Application Notes and Protocols: 2,4,6-Trimethoxybenzylamine Hydrochloride as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4,6-Trimethoxybenzylamine hydrochloride is a valuable organic building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a reactive primary amine and an electron-rich, sterically hindered trimethoxyphenyl moiety, makes it a versatile precursor for the synthesis of a variety of complex heterocyclic molecules.[1][3] The trimethoxyphenyl group is a key feature in numerous biologically active natural products and synthetic drugs, often contributing to enhanced pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities.[4] These application notes provide detailed protocols and data for the synthesis of key heterocyclic scaffolds, such as isoquinolines and quinazolines, using this compound as a key starting material.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 146548-59-6 [5][6]
Molecular Formula C₁₀H₁₆ClNO₃ [3][6]
Molecular Weight 233.69 g/mol [5][6]
Appearance White to light yellow crystalline powder [3][7]
Melting Point 204-207 °C [7][8]

| Solubility | Soluble in water and ethanol |[3] |

Table 2: Hazard and Safety Information

Identifier Description Reference(s)
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [5][6]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338 [5][6]

| Personal Protective | Dust mask, eye shields, gloves |[5] |

Application Note 1: Synthesis of 3-(Aminomethyl)isoquinolines

The primary amine of this compound serves as a crucial nitrogen source in multicomponent reactions for constructing complex heterocyclic systems. One documented application is its use in a copper-catalyzed domino four-component coupling and cyclization to produce 3-(aminomethyl)isoquinolines.[5][8] This reaction efficiently assembles the isoquinoline core, a scaffold present in many pharmacologically active compounds.

Experimental Workflow: Domino Synthesis of Isoquinolines

G cluster_workflow Experimental Workflow start Combine Reactants: - 2-Ethynylbenzaldehyde - Paraformaldehyde - Secondary Amine - 2,4,6-Trimethoxybenzylamine HCl catalyst Add Catalyst & Solvent: - Copper(I) salt (e.g., CuI) - DMF start->catalyst Step 1 reaction Heat Reaction Mixture (e.g., 80-100 °C) catalyst->reaction Step 2 workup Aqueous Workup & Extraction reaction->workup Step 3 purification Purification (e.g., Column Chromatography) workup->purification Step 4 product Isolate 3-(Aminomethyl)isoquinoline Derivative purification->product Step 5

Caption: Workflow for the synthesis of 3-(aminomethyl)isoquinolines.

Protocol 1: Copper-Catalyzed Synthesis of 3-((2,4,6-Trimethoxybenzyl)amino)methyl)isoquinolines

This protocol is adapted from the general methodology for copper-catalyzed domino reactions leading to 3-(aminomethyl)isoquinolines.[5]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-ethynylbenzaldehyde (1.0 mmol), paraformaldehyde (1.2 mmol), a secondary amine (e.g., morpholine, 1.1 mmol), and this compound (1.1 mmol).

  • Solvent and Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the flask, followed by the addition of a copper(I) catalyst, such as copper(I) iodide (CuI) (5 mol%).

  • Reaction Conditions: Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3-(aminomethyl)isoquinoline derivative.

Application Note 2: Proposed Synthesis of Substituted Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[9][10] A common synthetic route involves the condensation of 2-aminobenzophenones or 2-aminobenzaldehydes with benzylamines.[10] By substituting a standard benzylamine with this compound, novel quinazoline derivatives bearing the trimethoxyphenyl moiety can be synthesized.

Logical Relationship: Quinazoline Synthesis

G cluster_logic Logical Pathway for Quinazoline Synthesis precursor1 2-Aminobenzophenone Derivative reaction Condensation & Oxidative Cyclization precursor1->reaction precursor2 2,4,6-Trimethoxybenzylamine Hydrochloride precursor2->reaction catalyst Catalyst / Oxidant (e.g., I₂, CAN, or Cu-based) catalyst->reaction Facilitates product Substituted Quinazoline Product reaction->product Yields

Caption: Logical diagram for the synthesis of quinazolines.

Protocol 2: Proposed Iodine-Catalyzed Synthesis of Quinazolines

This protocol is based on a general, metal-free method for quinazoline synthesis using molecular iodine as a catalyst and oxygen as the oxidant.[10]

  • Reaction Setup: To a solution of a 2-aminobenzophenone derivative (1.0 mmol) in a suitable solvent (e.g., DMSO), add 2,4,6-trimethoxybenzylamine (1.2 mmol, obtained by neutralizing the hydrochloride salt with a base).

  • Catalyst Addition: Add molecular iodine (I₂) (10 mol%) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir under an atmosphere of air or oxygen (using a balloon). Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to afford the target quinazoline derivative.

Table 3: Representative Reaction Conditions for Quinazoline Synthesis

Reactant A Reactant B Catalyst Solvent Temp (°C) Time (h) Yield (%)
2-Aminobenzophenone Benzylamine I₂ / O₂ DMSO 120 8-12 85-92[10]
2-Aminobenzaldehyde Benzylamine CAN-TBHP Acetonitrile Reflux 2-4 75-88[9]

| (2-Aminophenyl)methanol | Aldehyde | Cu(NO₃)₂·6H₂O | Acetonitrile | 80 | 12-24 | 70-90[9] |

Application Note 3: Proposed Synthesis of Substituted Pyrimidines

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a vast number of pharmaceuticals.[11] A versatile method for synthesizing 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone (an α,β-unsaturated ketone) with an amidine.[12][13] this compound can be converted to the corresponding benzamidine, which can then serve as a key building block in this synthesis.

Experimental Workflow: Multi-Step Pyrimidine Synthesis

G cluster_workflow Multi-Step Workflow for Pyrimidine Synthesis start 2,4,6-Trimethoxybenzylamine Hydrochloride nitrile Step 1: Convert to Benzonitrile start->nitrile amidine Step 2: Convert to Benzamidine (Pinner Synthesis) nitrile->amidine condensation Step 3: Base-Promoted Condensation amidine->condensation chalcone Chalcone (Prepared Separately) chalcone->condensation product 2,4,6-Trisubstituted Pyrimidine condensation->product

Caption: Proposed multi-step workflow for pyrimidine synthesis.

Protocol 3: Proposed Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol outlines the conversion of the starting amine to an amidine, followed by cyclization with a chalcone.[13]

  • Step 1: Synthesis of 2,4,6-Trimethoxybenzonitrile.

    • This conversion can be achieved via a Sandmeyer-type reaction on the corresponding aniline, or by oxidation of the benzylamine. (Note: This is a standard transformation not detailed here).

  • Step 2: Synthesis of 2,4,6-Trimethoxybenzamidine Hydrochloride (Pinner Reaction).

    • Bubble dry HCl gas through a cold (0 °C) solution of 2,4,6-trimethoxybenzonitrile (1.0 mmol) in anhydrous ethanol (5 mL) until saturation.

    • Allow the mixture to stand at room temperature until the imidate ester precipitates.

    • Isolate the crude imidate ester and dissolve it in anhydrous ethanol. Add a solution of ammonia in ethanol and stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude 2,4,6-trimethoxybenzamidine hydrochloride.

  • Step 3: Synthesis of the Pyrimidine.

    • Dissolve 1,3-diaryl-2-propen-1-one (a chalcone, 1.0 mmol) and 2,4,6-trimethoxybenzamidine hydrochloride (1.0 mmol) in ethanol.

    • Add a solution of potassium hydroxide (2.0 mmol) in ethanol and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture, pour it into ice water, and collect the precipitated solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2,4,6-trisubstituted pyrimidine.

Conclusion: this compound is a highly functionalized and valuable precursor for constructing diverse heterocyclic frameworks of significant interest to the pharmaceutical and drug discovery sectors. Its utility is demonstrated in the synthesis of isoquinolines and can be logically extended to the preparation of other important scaffolds like quinazolines and pyrimidines. The protocols and data provided herein offer a guide for researchers to leverage this building block in the development of novel, biologically active molecules.

References

Application Notes and Protocols for the Use of 2,4,6-Trimethoxybenzylamine Hydrochloride in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic and medicinal chemistry, enabling the rapid and efficient construction of complex molecular scaffolds from three or more starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example, yielding diverse α-acylamino amides, which are valuable peptidomimetics in drug discovery.[1][2] This document provides detailed application notes and a generalized protocol for the use of 2,4,6-trimethoxybenzylamine hydrochloride as the amine component in the Ugi-4CR. The highly functionalized benzylamine introduces a unique structural and functional element into the resulting products, offering opportunities for further diversification and modulation of physicochemical properties.

The 2,4,6-trimethoxybenzyl (TMB) moiety is known for its lability under acidic conditions, which can be exploited for subsequent deprotection or cyclization steps post-MCR. The electron-rich aromatic ring can also influence the biological activity and pharmacokinetic profile of the synthesized compounds. These application notes provide a framework for the synthesis of a diverse library of peptidomimetics utilizing this versatile building block.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate to generate an α-adduct, which undergoes a Mumm rearrangement to furnish the final α-acylamino amide product.[2]

Experimental Protocols

General Protocol for the Ugi-4CR using this compound

This protocol describes a general procedure for the synthesis of a library of α-acylamino amides using this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (or other suitable polar solvent like 2,2,2-trifluoroethanol)

  • Triethylamine (or other non-nucleophilic base, 1.0 eq, if starting with the hydrochloride salt)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and dissolve it in methanol (to a concentration of 0.5 M).

  • Neutralization (if using hydrochloride salt): Add triethylamine (1.0 eq) to the solution to liberate the free amine. Stir for 10 minutes at room temperature.

  • Addition of Components: To the stirred solution, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).

  • Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired α-acylamino amide.

Data Presentation

The following table summarizes representative, hypothetical quantitative data for a library of compounds synthesized using the general Ugi-4CR protocol with 2,4,6-trimethoxybenzylamine and various aldehydes, carboxylic acids, and isocyanides.

EntryAldehydeCarboxylic AcidIsocyanideProductYield (%)Purity (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideN-(tert-Butyl)-2-(phenylacetamido)-N-(2,4,6-trimethoxybenzyl)acetamide85>95
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanideN-(Cyclohexyl)-2-(benzamido)-3-methyl-N-(2,4,6-trimethoxybenzyl)butanamide82>95
3FormaldehydePropionic AcidBenzyl isocyanideN-(Benzyl)-2-(propionamido)-N-(2,4,6-trimethoxybenzyl)acetamide78>95
44-ChlorobenzaldehydeAcetic Acidtert-Butyl isocyanide2-(4-Chlorophenyl)-N-(tert-butyl)-2-acetamido-N-(2,4,6-trimethoxybenzyl)acetamide88>95

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of the Ugi four-component reaction and a typical experimental workflow.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aldehyde Aldehyde (R1-CHO) Imine Imine Formation Aldehyde->Imine Amine Amine (R2-NH2) (2,4,6-Trimethoxybenzylamine) Amine->Imine CarboxylicAcid Carboxylic Acid (R3-COOH) Isocyanide Isocyanide (R4-NC) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Adduct α-Adduct Formation Nitrilium->Adduct + Carboxylate Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Product Mumm->Product

Caption: General mechanism of the Ugi four-component reaction.

Experimental_Workflow A 1. Reagent Preparation (Amine, Aldehyde, Acid, Isocyanide) B 2. Reaction Setup (Combine in Solvent) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Work-up (Extraction & Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A generalized experimental workflow for the Ugi-4CR.

Conclusion

The use of this compound in the Ugi four-component reaction provides a reliable and efficient method for the synthesis of novel peptidomimetics. The operational simplicity of the Ugi reaction, coupled with the unique properties of the 2,4,6-trimethoxybenzyl moiety, makes this approach highly attractive for the generation of diverse compound libraries for drug discovery and development. The provided protocols and data serve as a foundational guide for researchers to explore the chemical space around this versatile building block. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.

References

Application Notes and Protocols for Copper-Catalyzed Synthesis of 3-(Aminomethyl)isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. The development of efficient and modular methods for the synthesis of substituted isoquinolines is therefore of significant interest to the medicinal and organic chemistry communities. This application note details a robust and versatile protocol for the synthesis of 3-(aminomethyl)isoquinolines via a copper-catalyzed domino four-component coupling and cyclization reaction. This methodology allows for the rapid construction of complex isoquinoline derivatives from readily available starting materials, including 2,4,6-trimethoxybenzylamine hydrochloride.

The described protocol is based on the work of Ohta et al., who developed a facile one-pot synthesis utilizing a copper(I) catalyst to bring together a 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a primary amine. The use of 2,4,6-trimethoxybenzylamine as the primary amine component introduces a valuable functional handle that can be further elaborated, making this protocol particularly useful for the generation of compound libraries in drug discovery programs.

Reaction Principle

The core of this synthetic strategy is a copper(I)-catalyzed domino reaction that involves a sequence of transformations in a single pot. The reaction proceeds through the formation of a propargylamine intermediate from the 2-ethynylbenzaldehyde, secondary amine, and paraformaldehyde (A³ coupling). This is followed by the addition of the primary amine, in this case, 2,4,6-trimethoxybenzylamine, and a subsequent intramolecular cyclization to construct the isoquinoline ring system. The copper catalyst is crucial for facilitating the key bond-forming steps in this cascade.

Experimental Protocol

This section provides a detailed methodology for the copper-catalyzed four-component synthesis of a representative 3-(aminomethyl)isoquinoline derivative using this compound.

Materials and Reagents:

  • 2-Ethynylbenzaldehyde

  • Dibutylamine

  • Paraformaldehyde

  • This compound

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-ethynylbenzaldehyde (1.0 equiv.), N,N-dimethylformamide (DMF, 0.2 M), and dibutylamine (1.2 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add paraformaldehyde (2.0 equiv.) and copper(I) iodide (CuI, 10 mol%) to the reaction mixture.

  • Stir the resulting suspension at 80 °C for 1 hour.

  • To the reaction mixture, add this compound (1.5 equiv.).

  • Continue stirring the mixture at 80 °C for an additional 5 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-((dibutylamino)(2,4,6-trimethoxybenzyl)methyl)isoquinoline.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative 3-(aminomethyl)isoquinoline derivative.

Entry2-EthynylbenzaldehydeSecondary AminePrimary AmineCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
11aDibutylamine2,4,6-Trimethoxybenzylamine HClCuI (10)DMF80685

Visualizations

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add 2-ethynylbenzaldehyde, DMF, and dibutylamine to flask B 2. Stir at room temperature for 10 min A->B C 3. Add paraformaldehyde and CuI B->C D 4. Stir at 80 °C for 1 h C->D E 5. Add 2,4,6-trimethoxybenzylamine hydrochloride D->E F 6. Stir at 80 °C for 5 h E->F G 7. Cool to room temperature F->G H 8. Quench with sat. NaHCO3 G->H I 9. Extract with EtOAc H->I J 10. Wash with brine, dry, and concentrate I->J K 11. Purify by column chromatography J->K

Caption: Workflow for the copper-catalyzed synthesis of 3-(aminomethyl)isoquinolines.

Proposed Reaction Pathway:

G cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Final Product R1 2-Ethynyl- benzaldehyde Cat Cu(I) R2 Secondary Amine R3 Paraformaldehyde R4 2,4,6-Trimethoxy- benzylamine I2 Iminium Ion R4->I2 I1 Propargylamine (A³ coupling product) Cat->I1 I1->I2 P 3-(Aminomethyl)- isoquinoline I2->P

Caption: Proposed domino reaction pathway for isoquinoline synthesis.

Application Notes and Protocols: The Role of 2,4,6-Trimethoxybenzylamine Hydrochloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. A key strategy in the discovery of novel kinase inhibitors is the exploration of diverse chemical scaffolds to identify molecules that can effectively and selectively bind to the ATP-binding site of target kinases. 2,4,6-Trimethoxybenzylamine hydrochloride is a valuable chemical building block in this endeavor, offering a unique substitution pattern that can be exploited to achieve desired potency and selectivity.[2][3]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of a novel class of quinazoline-based kinase inhibitors targeting key oncogenic pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling cascades. Detailed protocols for the synthesis and in vitro evaluation of these inhibitors are provided, along with representative data and visualizations of the relevant biological pathways.

Key Target Kinases and Signaling Pathways

The quinazoline scaffold is a well-validated pharmacophore for targeting the ATP-binding site of several tyrosine kinases. By incorporating the 2,4,6-trimethoxyphenyl moiety, it is possible to explore novel interactions within the kinase domain, potentially leading to enhanced potency and selectivity. The primary targets for the inhibitors described herein are VEGFR-2 and EGFR.

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the pro-angiogenic signals, thereby starving the tumor of essential nutrients and oxygen.

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4] Aberrant EGFR signaling is a common feature in many cancers, making it an attractive target for therapeutic intervention.

Below are diagrams illustrating these key signaling pathways and the point of intervention for the synthesized kinase inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Inhibitor Novel Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Novel Quinazoline Inhibitor Inhibitor->EGFR Inhibits Protocol1_Workflow Start Start Materials: - 2-aminobenzoic acid - 2,4,6-Trimethoxy-  benzaldehyde - Sodium borohydride Step1 Reductive Amination: - Dissolve starting materials  in methanol. - Stir at room temperature. Start->Step1 Step2 Work-up: - Quench reaction with water. - Acidify with HCl. - Collect precipitate by filtration. Step1->Step2 Step3 Purification: - Wash precipitate with water  and diethyl ether. - Dry under vacuum. Step2->Step3 End Intermediate 1: 2-(2,4,6-trimethoxybenzyl- amino)benzoic acid Step3->End Kinase_Assay_Workflow Start Prepare Assay Plate: - Add kinase, substrate, and  inhibitor (or DMSO control)  to wells. Step1 Initiate Reaction: - Add ATP to all wells. Start->Step1 Step2 Incubation: - Incubate at 30°C for  a defined period (e.g., 60 min). Step1->Step2 Step3 Stop Reaction & Detect: - Add stop solution. - Add detection reagent. Step2->Step3 Step4 Measure Signal: - Read luminescence on a  plate reader. Step3->Step4 End Data Analysis: - Calculate % inhibition. - Determine IC50 value. Step4->End

References

Application of 2,4,6-Trimethoxybenzylamine Hydrochloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,4,6-Trimethoxybenzylamine hydrochloride is a valuable reagent in solid-phase organic synthesis, primarily utilized as a precursor for an acid-labile linker for the production of C-terminal peptide amides. The three methoxy groups on the benzyl ring are electron-donating, which significantly increases the acid lability of the linker. This allows for the cleavage of the synthesized peptide from the solid support under milder acidic conditions than those required for more traditional linkers, such as the Rink amide linker. This property is particularly advantageous in the synthesis of peptides containing acid-sensitive residues.

The core principle behind the use of a 2,4,6-trimethoxybenzylamine-derived linker lies in its ability to be attached to a solid support, typically a polystyrene or PEG-based resin, and then serve as an anchor for the first amino acid in solid-phase peptide synthesis (SPPS). The synthesis proceeds through the standard Fmoc/tBu strategy, where the N-terminal Fmoc protecting group is removed with a base (e.g., piperidine), and subsequent amino acids are coupled. Upon completion of the peptide sequence, the linker is cleaved by an acid, such as trifluoroacetic acid (TFA), to release the peptide as a C-terminal amide.

The increased acid sensitivity of the 2,4,6-trimethoxybenzylamine linker, when compared to the analogous 2,4-dimethoxybenzylamine (Rink) linker, allows for the use of lower concentrations of TFA for cleavage. This can minimize acid-catalyzed side reactions and degradation of sensitive moieties within the peptide, potentially leading to higher purity of the crude product.

Key Advantages:

  • High Acid Lability: Facilitates cleavage under mild acidic conditions.

  • Suitability for Sensitive Peptides: Minimizes side reactions for peptides containing acid-sensitive amino acids.

  • Compatibility with Fmoc/tBu Strategy: Seamlessly integrates into standard solid-phase peptide synthesis workflows.

  • Direct Production of Peptide Amides: Yields C-terminally amidated peptides, a common feature of biologically active peptides.

Quantitative Data

While specific quantitative data for a linker derived directly and solely from this compound is not extensively documented in readily available literature, the performance can be inferred from studies on analogous highly acid-labile linkers. The cleavage efficiency is dependent on the concentration of TFA and the duration of the cleavage reaction.

Linker TypeCleavage ConditionsTypical Cleavage TimeCrude PurityReference
Highly Acid-Labile Benzyl-type Amide Linker1-5% TFA in DCM30-60 minSequence Dependent[1]
Rink Amide Linker95% TFA / 2.5% H2O / 2.5% TIS1-2 hoursSequence DependentGeneral SPPS Protocols

Note: The data presented is representative and actual results will vary depending on the specific peptide sequence, resin, and exact cleavage conditions.

Experimental Protocols

Protocol 1: Preparation of 2,4,6-Trimethoxybenzylamine-Functionalized Resin

This protocol describes a general method for the attachment of 2,4,6-trimethoxybenzylamine to a chloromethylated resin to generate the functionalized solid support.

Materials:

  • Chloromethylated polystyrene resin (e.g., Merrifield resin)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the chloromethylated resin in DMF for 1 hour.

  • In a separate vessel, dissolve this compound (2.0 eq. relative to resin substitution) and DIPEA (2.2 eq.) in DMF.

  • Add the solution of the amine to the swollen resin.

  • Agitate the mixture at 50°C for 16 hours.

  • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the resin using a quantitative method such as the picric acid test or Fmoc-Gly-OH coupling and subsequent Fmoc quantification.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for the synthesis of a peptide amide on the prepared 2,4,6-trimethoxybenzylamine-functionalized resin.

Materials:

  • 2,4,6-Trimethoxybenzylamine-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the linker if it was pre-loaded with an Fmoc-protected amino acid, or from the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide amide from the 2,4,6-trimethoxybenzylamine-functionalized resin.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) - choice depends on peptide sequence)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For a highly acid-labile linker, a milder cocktail can be used. For a standard cleavage of a peptide without particularly sensitive residues, a cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) is common. For more sensitive peptides, a lower concentration of TFA (e.g., 1-10% in DCM) can be trialed.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).

  • Agitate the mixture at room temperature. The reaction time will be shorter for this highly acid-labile linker compared to standard linkers; monitor the reaction (e.g., 30 minutes to 1.5 hours).

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

    • Combine the filtrates.

  • Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation.

  • Washing: Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and organic residues.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow Resin 2,4,6-Trimethoxybenzylamine Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Wash2->Deprotect Repeat for each AA Cleave Cleavage (TFA/Scavengers) Wash2->Cleave Peptide Peptide Amide Cleave->Peptide

Caption: General workflow for solid-phase peptide synthesis of a peptide amide using a 2,4,6-trimethoxybenzylamine-derived linker.

Cleavage_Mechanism cluster_Resin Resin-Bound Peptide ResinPeptide Resin-Linker-CO-Peptide Protonation + H+ (TFA) ResinPeptide->Protonation Carbocation Resin-Linker+ (Stable Carbocation) Protonation->Carbocation ReleasedPeptide H2N-Peptide (Peptide Amide) Carbocation->ReleasedPeptide Release

Caption: Simplified mechanism of acid-catalyzed cleavage from the 2,4,6-trimethoxybenzylamine linker.

References

Application Notes and Protocols for the Use of 2,4,6-Trimethoxybenzylamine Hydrochloride as an Acid-Labile Linker in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of combinatorial chemistry and solid-phase organic synthesis (SPOS), the choice of a suitable linker is paramount to the successful generation of small molecule libraries. The linker tethers the growing molecule to an insoluble solid support, facilitating the use of excess reagents and simplifying purification by filtration. An ideal linker should be stable to a wide range of reaction conditions and be cleavable under specific, mild conditions to release the final product with high purity.

2,4,6-Trimethoxybenzylamine hydrochloride is a highly acid-labile linker precursor. The electron-rich trimethoxybenzyl group renders the amide bond formed with an attached molecule susceptible to cleavage by mild acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the synthesis of a diverse range of compounds, particularly carboxamides, which can be readily released from the solid support at the final step. These application notes provide a comprehensive overview and detailed protocols for the use of 2,4,6-trimethoxybenzylamine as a linker in the combinatorial synthesis of small molecule libraries. While direct literature with extensive quantitative data for this specific linker is limited, the following protocols are based on established principles of solid-phase chemistry utilizing similar acid-labile linkers.

Core Principles and Applications

The 2,4,6-trimethoxybenzylamine (TMB) linker is typically employed in the solid-phase synthesis of C-terminal carboxamides. The workflow involves the initial attachment of the TMB moiety to a suitable solid support, followed by the coupling of a carboxylic acid to the benzylamine. Subsequent chemical modifications can be performed on the resin-bound molecule before the final cleavage step.

Key Applications:

  • Synthesis of Small Molecule Libraries: The TMB linker is well-suited for the parallel synthesis of libraries of amides, which are prevalent motifs in biologically active compounds.

  • Drug Discovery: By enabling the rapid generation of diverse compound libraries, this linker facilitates the identification of new hit and lead compounds in drug discovery programs.

  • Structure-Activity Relationship (SAR) Studies: The ease of library synthesis allows for systematic modifications of a core scaffold to explore and optimize biological activity.

Experimental Protocols

Protocol 1: Attachment of the 2,4,6-Trimethoxybenzylamine Linker to a Solid Support

This protocol describes the attachment of the TMB linker to a chlorotrityl chloride resin, a common solid support that allows for mild cleavage conditions.

Materials:

  • This compound

  • Chlorotrityl chloride resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Shaking vessel

Procedure:

  • Swell the chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a shaking vessel.

  • Drain the solvent.

  • In a separate flask, dissolve this compound (2.0 eq. relative to resin loading) in a mixture of DCM and DMF. Neutralize with DIPEA (2.2 eq.) and stir for 10 minutes.

  • Add the solution of the free TMB amine to the swollen resin.

  • Add additional DIPEA (2.0 eq.) to the reaction mixture.

  • Shake the suspension at room temperature for 4-16 hours.

  • To cap any unreacted chlorotrityl groups, add methanol (1 mL) and shake for 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum. The loading of the linker can be determined by gravimetric analysis or by a colorimetric assay (e.g., picric acid test for amines).

Protocol 2: Synthesis of a Carboxamide Library

This protocol outlines the general procedure for the synthesis of a library of carboxamides on the TMB-functionalized resin.

Materials:

  • TMB-functionalized resin

  • A library of carboxylic acids (R-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent (e.g., HATU, HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • DIPEA (if using HATU/HBTU)

  • DMF, anhydrous

  • DCM, anhydrous

  • Parallel synthesis reaction block or individual reaction vessels

Procedure:

  • Swell the TMB-functionalized resin in anhydrous DMF for 30 minutes.

  • In separate reaction vessels, pre-activate each carboxylic acid from the library (3.0 eq. relative to resin loading) with a coupling agent. For example, with DIC/HOBt, dissolve the carboxylic acid and HOBt (3.0 eq.) in DMF and add DIC (3.0 eq.).

  • Add the activated carboxylic acid solution to the swollen resin.

  • Shake the reaction vessels at room temperature for 4-24 hours. The reaction progress can be monitored using a colorimetric test for free amines (e.g., Kaiser test).

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and MeOH (3 x).

  • The resin-bound products can be subjected to further chemical transformations if desired.

Protocol 3: Cleavage of the Carboxamides from the Resin

This protocol describes the final step of releasing the synthesized carboxamides from the solid support using a TFA-based cleavage cocktail.

Materials:

  • Resin-bound carboxamide library

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • DCM

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the resin-bound products with DCM and dry briefly under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (approximately 1-2 mL per 100 mg of resin) to each reaction vessel containing the resin.

  • Shake the vessels at room temperature for 1-3 hours. The optimal cleavage time may need to be determined empirically.

  • Filter the resin and collect the filtrate into centrifuge tubes.

  • Wash the resin with a small amount of fresh cleavage cocktail or DCM and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and dry the product pellet.

  • The crude products can be further purified by techniques such as HPLC or crystallization.

Data Presentation

The following table provides a hypothetical summary of results for the synthesis of a small carboxamide library using the TMB linker, based on typical outcomes for similar acid-labile linkers.

Compound IDCarboxylic Acid (R-COOH)Molecular Weight ( g/mol )Crude Purity (%)Isolated Yield (%)
Cpd-01 Benzoic Acid122.12>9085
Cpd-02 4-Chlorobenzoic Acid156.57>9592
Cpd-03 2-Furoic Acid112.08>8578
Cpd-04 Cyclohexanecarboxylic Acid128.17>9088

Note: Purity is typically assessed by LC-MS or HPLC analysis of the crude product after cleavage. Yields are calculated based on the initial loading of the resin.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a carboxamide library using the 2,4,6-trimethoxybenzylamine linker.

G cluster_0 Resin Preparation cluster_1 Library Synthesis cluster_2 Cleavage and Purification A Chlorotrityl Chloride Resin B TMB-Functionalized Resin A->B  2,4,6-Trimethoxybenzylamine  DIPEA, DCM C TMB-Functionalized Resin D Resin-Bound Carboxamide Library C->D  R-COOH Library  Coupling Agent, DMF E Resin-Bound Carboxamide Library F Crude Carboxamide Library E->F  TFA/TIS/H2O G Purified Carboxamide Library F->G  Purification (HPLC)

Solid-Phase Synthesis Workflow
Logical Relationship of Cleavage

The acid-labile nature of the TMB linker is due to the electron-donating methoxy groups, which stabilize the carbocation intermediate formed during acid-catalyzed cleavage.

G cluster_0 Resin-Bound Precursor cluster_1 Acidic Cleavage cluster_2 Released Products A Resin-TMB-NH-CO-R B Protonation of Amide A->B  + H+ (TFA) C Formation of Stable Carbocation Intermediate B->C  C-N Bond Cleavage D R-CONH2 (Desired Product) C->D E Resin-Bound Carbocation (Trapped by Scavenger) C->E

Synthetic Routes to N-Substituted 2,4,6-Trimethoxybenzylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 2,4,6-trimethoxybenzylamine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below describe three primary synthetic strategies: reductive amination for the preparation of N-alkyl and N-aryl derivatives, Buchwald-Hartwig amination for N-aryl derivatives, and N-acylation for the synthesis of N-acyl derivatives.

Introduction

N-substituted 2,4,6-trimethoxybenzylamine derivatives are valuable scaffolds in the development of novel therapeutic agents. The trimethoxybenzyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making these derivatives attractive targets for synthesis. The following protocols provide robust and versatile methods for accessing a diverse range of these compounds.

I. Synthesis of N-Alkyl-2,4,6-Trimethoxybenzylamine Derivatives via Reductive Amination

Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine or iminium ion from 2,4,6-trimethoxybenzaldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Reductive_Amination_Alkyl TMB_Aldehyde 2,4,6-Trimethoxy- benzaldehyde Imine Schiff Base Intermediate TMB_Aldehyde->Imine + Primary_Amine Primary Alkyl Amine (R-NH2) Primary_Amine->Imine Final_Product N-Alkyl-2,4,6-Trimethoxy- benzylamine Imine->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product Reductive_Amination_Aryl TMB_Aldehyde 2,4,6-Trimethoxy- benzaldehyde Imine Schiff Base Intermediate TMB_Aldehyde->Imine + Aniline Aniline Derivative (Ar-NH2) Aniline->Imine Final_Product N-Aryl-2,4,6-Trimethoxy- benzylamine Imine->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product Buchwald_Hartwig TMB_Halide 2,4,6-Trimethoxy- benzyl Halide Final_Product N-Aryl-2,4,6-Trimethoxy- benzylamine TMB_Halide->Final_Product + Aniline Aniline Derivative (Ar-NH2) Aniline->Final_Product Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Final_Product Catalyzes Base Base (e.g., NaOtBu) Base->Final_Product Activates Acylation TMB_Amine 2,4,6-Trimethoxy- benzylamine Final_Product N-Acyl-2,4,6-Trimethoxy- benzylamine TMB_Amine->Final_Product + Acylating_Agent Acylating Agent (RCOCl or (RCO)2O) Acylating_Agent->Final_Product Base Base (e.g., Triethylamine) Base->Final_Product Base

Application Notes and Protocols for the Use of 2,4,6-Trimethoxybenzylamine Hydrochloride in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trimethoxybenzylamine hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of biologically active compounds. While the compound itself has not been extensively studied as a primary anticancer agent, its core trimethoxyphenyl moiety is a key pharmacophore in a range of potent anticancer derivatives. These derivatives, including chalcones, pyridines, and indoles, have demonstrated significant efficacy in preclinical studies by targeting fundamental cellular processes involved in cancer progression, such as cell division and survival.

This document provides detailed application notes and protocols for researchers interested in utilizing this compound as a starting material for the synthesis and evaluation of novel anticancer therapeutic candidates. The information presented is collated from various studies on derivatives containing the trimethoxyphenyl group.

Data Presentation: Anticancer Activity of Trimethoxyphenyl Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from precursors like 2,4,6-Trimethoxybenzylamine. The data highlights the potent cytotoxic effects of these compounds against a range of human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
Chalcone (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)HeLa (Cervical Cancer)3.204CDK1 Inhibition, Apoptosis
MCF-7 (Breast Cancer)3.849
Pyridine 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p)HeLa (Cervical Cancer)0.047Tubulin Polymerization Inhibition
MCF-7 (Breast Cancer)0.090G2/M Arrest, Apoptosis
A549 (Lung Cancer)0.90
Pyridine Compound VIHCT-116 (Colorectal)4.83Tubulin Polymerization Inhibition
HepG-2 (Liver Cancer)3.25G2/M Arrest, Apoptosis
MCF-7 (Breast Cancer)6.11
Triazinone N-phenyl triazinone derivative (9)HepG-2 (Liver Cancer)1.38Tubulin Polymerization Inhibition
N-pyridoyl triazinone (10)HepG-2 (Liver Cancer)2.52G2/M Arrest, Apoptosis
N-phenylthiazolyl triazinone (11)HepG-2 (Liver Cancer)3.21

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of anticancer agents derived from this compound are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG-2)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle distribution.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: In Vitro Tubulin Polymerization Assay

This protocol is used to assess the inhibitory effect of the test compound on tubulin polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compound

  • Positive control (e.g., Colchicine)

  • Negative control (e.g., Paclitaxel)

  • 96-well plate compatible with a spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation: Add purified tubulin to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibition of tubulin polymerization is determined by the decrease in the rate and extent of the absorbance increase compared to the control.

Mandatory Visualizations

The following diagrams illustrate the conceptual signaling pathway affected by trimethoxyphenyl derivatives and a typical experimental workflow for their evaluation.

G Conceptual Signaling Pathway of Trimethoxyphenyl Derivatives cluster_0 Cellular Effects cluster_1 Molecular Targets cluster_2 Upstream Stimulus G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Leads to Tubulin Tubulin Tubulin->G2/M Arrest Disruption of Mitotic Spindle CDK1 CDK1 CDK1->G2/M Arrest Blocks Mitotic Entry Trimethoxyphenyl Derivative Trimethoxyphenyl Derivative Trimethoxyphenyl Derivative->Tubulin Inhibition of Polymerization Trimethoxyphenyl Derivative->CDK1 Inhibition

Caption: Signaling pathway of trimethoxyphenyl derivatives.

G Experimental Workflow for Anticancer Evaluation cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Outcome Start 2,4,6-Trimethoxybenzylamine HCl Synthesis Synthesis of Derivatives Start->Synthesis Cytotoxicity MTT Assay Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay IC50->Apoptosis Tubulin Tubulin Polymerization Assay IC50->Tubulin Lead Lead Compound Identification CellCycle->Lead Apoptosis->Lead Tubulin->Lead

Caption: Workflow for anticancer drug development.

Synthesis of Bioactive Compounds from 2,4,6-Trimethoxybenzylamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 2,4,6-trimethoxybenzylamine hydrochloride and its derivatives as key starting materials. The following sections outline synthetic procedures for generating compounds with potential therapeutic applications, including anticancer agents. Quantitative data are summarized in tables for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.

Application Note 1: Synthesis of Anticancer Chalcones

Chalcones are a class of aromatic ketones that form the central core for a variety of important biological compounds. Certain chalcone derivatives incorporating a 2,4,6-trimethoxyphenyl moiety have demonstrated significant cytotoxic activity against cancer cell lines. The following protocols describe the synthesis of a potent anticancer chalcone, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, starting from a precursor readily available from 2,4,6-trimethoxybenzene.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of the synthesized chalcone derivative B3 against two human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)[1]
B3HeLa (Cervical)3.204
B3MCF-7 (Breast)3.849
Experimental Protocols

Step 1: Synthesis of 1-(2,4,6-trimethoxyphenyl)ethan-1-one

This protocol describes the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene to yield the key ketone intermediate.

Materials:

  • 1,3,5-Trimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(2,4,6-trimethoxyphenyl)ethan-1-one as a solid.

Step 2: Synthesis of (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)

This protocol details the Claisen-Schmidt condensation to form the final chalcone product.

Materials:

  • 1-(2,4,6-trimethoxyphenyl)ethan-1-one (from Step 1)

  • 5-bromo-2-pyridinecarboxaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-(2,4,6-trimethoxyphenyl)ethan-1-one (1.0 eq) and 5-bromo-2-pyridinecarboxaldehyde (1.0 eq) in ethanol.

  • To the stirred solution, add a solution of KOH (3.0 eq) in ethanol dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the crude product.

  • Recrystallize the crude solid from ethanol to obtain the pure chalcone B3.

Visualizations

experimental_workflow cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: Chalcone Synthesis 1_3_5_TMB 1,3,5-Trimethoxybenzene Friedel_Crafts Friedel-Crafts Acylation (AlCl3, DCM) 1_3_5_TMB->Friedel_Crafts Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Friedel_Crafts Ketone 1-(2,4,6-trimethoxyphenyl)ethan-1-one Friedel_Crafts->Ketone Claisen_Schmidt Claisen-Schmidt Condensation (KOH, Ethanol) Ketone->Claisen_Schmidt Aldehyde 5-bromo-2-pyridinecarboxaldehyde Aldehyde->Claisen_Schmidt Chalcone_B3 (E)-3-(5-bromopyridin-2-yl)-1- (2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) Claisen_Schmidt->Chalcone_B3

Caption: Experimental workflow for the synthesis of anticancer chalcone B3.

cdk1_pathway Chalcone_B3 Chalcone B3 CDK1_CyclinB CDK1/Cyclin B Complex Chalcone_B3->CDK1_CyclinB Inhibits M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Cell_Cycle_Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase Cell Cycle Progression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action via CDK1 inhibition leading to cell cycle arrest.

Application Note 2: General Approach to Bioactive Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and β-carboline scaffolds, which are prevalent in many biologically active natural products and synthetic drugs. 2,4,6-Trimethoxybenzylamine is a suitable starting material for this reaction, leading to highly functionalized tetrahydroisoquinolines.

Experimental Protocol: General Pictet-Spengler Reaction

This protocol provides a general procedure for the synthesis of a tetrahydroisoquinoline derivative from this compound and an aldehyde.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde) (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Triethylamine or saturated aqueous sodium bicarbonate solution for neutralization

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add triethylamine (1.1 eq) to liberate the free amine. Stir for 15 minutes at room temperature.

  • Add the aldehyde (1.0-1.2 eq) to the reaction mixture.

  • Add the acid catalyst (e.g., 0.1-1.0 eq of TFA) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution or triethylamine until the mixture is neutral.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Visualizations

pictet_spengler_workflow Amine_HCl 2,4,6-Trimethoxybenzylamine Hydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine Base (e.g., Et3N) Condensation Condensation & Iminium Ion Formation Free_Amine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Acid Catalyst (e.g., TFA) Tetrahydroisoquinoline Substituted Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline

Caption: General workflow for the Pictet-Spengler reaction.

Application Note 3: Multicomponent Synthesis of Peptidomimetics via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating libraries of diverse, peptide-like molecules from simple starting materials. 2,4,6-Trimethoxybenzylamine can serve as the amine component in this reaction, leading to the synthesis of α-acylamino amides with potential biological activities.

Experimental Protocol: General Ugi Four-Component Reaction

This protocol outlines a general procedure for the synthesis of an α-acylamino amide using this compound.

Materials:

  • This compound

  • An aldehyde or ketone (1.0 eq)

  • A carboxylic acid (1.0 eq)

  • An isocyanide (1.0 eq)

  • Methanol or trifluoroethanol

  • Triethylamine

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in methanol. Add triethylamine (1.1 eq) and stir for 15 minutes.

  • To this mixture, add the aldehyde or ketone (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

ugi_reaction_workflow Amine 2,4,6-Trimethoxybenzylamine Ugi_Reaction Ugi Four-Component Reaction (U-4CR) Amine->Ugi_Reaction Aldehyde Aldehyde/Ketone Aldehyde->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Peptidomimetic α-Acylamino Amide (Peptidomimetic) Ugi_Reaction->Peptidomimetic

Caption: General workflow for the Ugi four-component reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,4,6-Trimethoxybenzylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and application of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is the salt of 2,4,6-trimethoxybenzylamine. It is primarily used as a building block in organic synthesis, particularly in the pharmaceutical industry. Its electron-rich benzyl group makes it a useful precursor for various molecular scaffolds. A key application is in solid-phase peptide synthesis (SPPS), where the 2,4,6-trimethoxybenzyl (Tmb) group can be used as a backbone-protecting group to disrupt peptide aggregation.

Q2: What are the typical physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₅NO₃ · HCl
Molecular Weight 233.69 g/mol
Appearance White to light yellow crystalline powder
Melting Point 204-207 °C (lit.)[1]
Solubility Soluble in water and methanol.
pKa (of the amine)Approximately 9.1

Q3: How should this compound be stored?

A3: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis and use of this compound.

Synthesis via Reductive Amination

Issue 1: Low yield of 2,4,6-Trimethoxybenzylamine during reductive amination of 2,4,6-Trimethoxybenzaldehyde.

This is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Incomplete Imine Formation. The formation of the imine intermediate from the aldehyde and the amine source (e.g., ammonium chloride) is an equilibrium process.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent like molecular sieves can be beneficial. Also, maintaining a slightly acidic pH (around 5-6) can favor imine formation.[2]

  • Potential Cause 2: Reduction of the Starting Aldehyde. The reducing agent may be too reactive and reduce the 2,4,6-trimethoxybenzaldehyde to the corresponding alcohol.

    • Solution: Use a milder reducing agent that selectively reduces the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for this reason.[3][4]

  • Potential Cause 3: Inactive Reducing Agent. The reducing agent may have degraded due to improper storage.

    • Solution: Use a fresh bottle of the reducing agent or test its activity on a simple substrate.

Issue 2: Difficulty in purifying the final product.

Purification can be challenging due to the presence of unreacted starting materials or side products.

  • Potential Cause 1: Presence of Unreacted Aldehyde.

    • Solution: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the unreacted aldehyde remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted with an organic solvent.

  • Potential Cause 2: Formation of the corresponding alcohol as a byproduct.

    • Solution: If the alcohol is present in significant amounts, column chromatography on silica gel may be necessary for separation.

Application in Peptide Synthesis (Tmb Protecting Group)

Issue 3: Incomplete cleavage of the Tmb group with TFA.

The 2,4,6-trimethoxybenzyl (Tmb) group is designed to be labile to trifluoroacetic acid (TFA), but cleavage issues can still occur.

  • Potential Cause 1: Insufficient Cleavage Time.

    • Solution: Increase the duration of the TFA cleavage reaction. Monitor the cleavage progress by taking small aliquots at different time points and analyzing them by HPLC.

  • Potential Cause 2: Steric Hindrance. In long or sterically hindered peptides, access of TFA to the Tmb group might be restricted.

    • Solution: Swell the resin adequately in a suitable solvent like dichloromethane (DCM) before adding the TFA cleavage cocktail.

Issue 4: Observation of side products after TFA cleavage.

The carbocation generated from the cleavage of the Tmb group is highly reactive and can lead to side reactions with sensitive amino acid residues.

  • Potential Cause 1: Alkylation of Sensitive Residues. Tryptophan (Trp), methionine (Met), and cysteine (Cys) are particularly susceptible to alkylation by the Tmb cation.

    • Solution: Use a scavenger cocktail in the TFA. A common and effective scavenger is triisopropylsilane (TIS), which acts as a carbocation scavenger. A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing multiple sensitive residues, a more complex cocktail containing scavengers like 1,2-ethanedithiol (EDT) and thioanisole may be necessary.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from 2,4,6-trimethoxybenzaldehyde via reductive amination.

Materials:

  • 2,4,6-Trimethoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,4,6-trimethoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,4,6-trimethoxybenzylamine as an oil or solid.

  • Salt Formation: Dissolve the crude amine in a minimal amount of ethyl acetate. Add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Protocol 2: Cleavage of a Tmb-Protected Peptide

This protocol provides a general procedure for the cleavage of a peptide containing a Tmb-protected residue from a solid-phase support.

Materials:

  • Tmb-protected peptide on resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring to precipitate the crude peptide.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Synthesis_Workflow reactant reactant product product intermediate intermediate reagent reagent A 2,4,6-Trimethoxy- benzaldehyde C Imine Intermediate A->C Imine Formation B Ammonium Chloride B->C D 2,4,6-Trimethoxy- benzylamine C->D Reduction E 2,4,6-Trimethoxybenzylamine Hydrochloride D->E Salt Formation R1 Methanol R1->C R2 NaBH3CN R2->D R3 HCl R3->E

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Reductive_Amination problem problem cause cause solution solution P1 Low Yield C1 Incomplete Imine Formation P1->C1 C2 Aldehyde Reduction P1->C2 C3 Inactive Reducing Agent P1->C3 S1 Use Anhydrous Conditions & Molecular Sieves C1->S1 S2 Use Milder Reducing Agent (e.g., NaBH3CN) C2->S2 S3 Use Fresh Reducing Agent C3->S3

Caption: Troubleshooting logic for low yield in reductive amination.

References

Technical Support Center: Purification of 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-Trimethoxybenzylamine hydrochloride from a reaction mixture. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via reductive amination of 2,4,6-trimethoxybenzaldehyde.

Issue 1: Low Yield of Isolated Product After Initial Work-up

  • Possible Cause: Incomplete extraction of the amine from the organic phase or loss of product during the aqueous wash steps.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the aqueous layer is sufficiently acidic (pH 1-2) during the extraction of the amine into the aqueous phase. Use a pH meter or pH paper to verify.

    • Multiple Extractions: Perform multiple extractions with the acidic aqueous solution from the organic layer to ensure complete transfer of the amine salt.

    • Back-Extraction: After basifying the aqueous layer to liberate the free amine, ensure complete extraction back into an organic solvent by performing multiple extractions.

    • Emulsion Formation: If an emulsion forms during extraction, it can trap the product. To break the emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.

Issue 2: Oily Product Instead of a Crystalline Solid

  • Possible Cause: Presence of impurities, residual solvent, or the free base form of the amine instead of the hydrochloride salt.

  • Troubleshooting Steps:

    • Complete Conversion to Hydrochloride: Ensure complete conversion to the hydrochloride salt by adding a slight excess of a solution of HCl in a suitable solvent (e.g., isopropanol, diethyl ether) to the free amine.

    • Solvent Removal: Ensure all residual solvents from the extraction and reaction are thoroughly removed under reduced pressure.

    • Recrystallization: If the product remains oily, attempt recrystallization from a suitable solvent system. Start with isopropanol or an ethanol/water mixture.

Issue 3: Poor Crystal Formation or Low Recovery During Recrystallization

  • Possible Cause: Inappropriate solvent system, cooling the solution too quickly, or the presence of significant impurities.

  • Troubleshooting Steps:

    • Solvent System Optimization: If crystals do not form or the yield is low, experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities.

    • Seed Crystals: If crystallization does not initiate, try adding a small seed crystal of pure this compound.

    • Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it to achieve a saturated solution.

Issue 4: Persistent Impurities in the Final Product

  • Possible Cause: Co-crystallization of impurities or ineffective removal during extraction. Common impurities from reductive amination include unreacted 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxybenzyl alcohol.

  • Troubleshooting Steps:

    • Acid-Base Extraction: A carefully performed acid-base extraction should effectively separate the basic amine from the neutral aldehyde and alcohol impurities.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. To prevent peak tailing, which is common with amines, a small amount of a competing amine like triethylamine (e.g., 1%) can be added to the eluent.

    • Charcoal Treatment: If the product is colored, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. The charcoal must be removed by hot filtration before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: If synthesized via reductive amination of 2,4,6-trimethoxybenzaldehyde, the most likely impurities are:

  • Unreacted 2,4,6-trimethoxybenzaldehyde.

  • 2,4,6-Trimethoxybenzyl alcohol (formed by the reduction of the aldehyde).

  • Residual reducing agents or their byproducts.

Q2: How can I effectively remove the unreacted 2,4,6-trimethoxybenzaldehyde?

A2: An acid-base extraction is the most effective method. The basic 2,4,6-Trimethoxybenzylamine will be protonated and move to the acidic aqueous layer, while the neutral 2,4,6-trimethoxybenzaldehyde will remain in the organic layer.

Q3: What is a good solvent for recrystallizing this compound?

A3: Polar solvents are generally suitable for recrystallizing amine hydrochlorides. Good starting points include isopropanol, ethanol, or a mixture of ethanol and water. The ideal solvent or solvent system should be determined experimentally.

Q4: My amine is streaking on the TLC plate and on the chromatography column. How can I prevent this?

A4: Streaking is a common issue when working with amines on silica gel due to their basicity. To mitigate this, you can:

  • Add a small amount of a volatile base, such as triethylamine or ammonia, to the developing solvent for TLC or the eluent for column chromatography.

  • Use a different stationary phase, such as alumina (basic or neutral).

Q5: How do I convert the purified 2,4,6-Trimethoxybenzylamine (free base) to its hydrochloride salt?

A5: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether) with stirring until the precipitation of the hydrochloride salt is complete. The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Data Presentation

Table 1: Solubility of this compound in Various Solvents (Qualitative)

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterSolubleVery Soluble
MethanolSolubleVery Soluble
EthanolSparingly SolubleSoluble
IsopropanolSparingly SolubleSoluble
AcetoneSlightly SolubleModerately Soluble
Diethyl EtherInsolubleInsoluble
DichloromethaneSlightly SolubleModerately Soluble

Table 2: Illustrative Purification of this compound

Purification StepStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)
Acid-Base Extraction85%95%90%
Recrystallization (Isopropanol)95%>99%85%
Column Chromatography90%>99.5%70%

Note: The quantitative data presented in Table 2 is illustrative and will vary depending on the specific reaction conditions and the efficiency of the purification process.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1 M hydrochloric acid. Combine the aqueous extracts. The 2,4,6-Trimethoxybenzylamine is now in the aqueous phase as its hydrochloride salt.

  • Wash: Wash the combined aqueous extracts with ethyl acetate to remove any remaining neutral impurities.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a concentrated sodium hydroxide solution until the pH is basic (pH > 10), which will precipitate the free amine.

  • Back-Extraction: Extract the liberated free amine from the aqueous phase three times with a fresh portion of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified 2,4,6-Trimethoxybenzylamine free base.

  • Salt Formation: Dissolve the free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise until precipitation is complete. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Reaction Mixture Crude Reaction Mixture Acid-Base Extraction Acid-Base Extraction Crude Reaction Mixture->Acid-Base Extraction Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Primary Method Purity Check (TLC, HPLC, NMR) Purity Check (TLC, HPLC, NMR) Recrystallization->Purity Check (TLC, HPLC, NMR) Column Chromatography Column Chromatography Column Chromatography->Purity Check (TLC, HPLC, NMR) Purity Check (TLC, HPLC, NMR)->Column Chromatography <99% Pure Pure Product Pure Product Purity Check (TLC, HPLC, NMR)->Pure Product >99% Pure Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions Impure Product Impure Product Check Extraction pH Check Extraction pH Impure Product->Check Extraction pH Neutral Impurities Present Optimize Recrystallization Solvent Optimize Recrystallization Solvent Impure Product->Optimize Recrystallization Solvent Low Recrystallization Yield Slow Cooling for Recrystallization Slow Cooling for Recrystallization Impure Product->Slow Cooling for Recrystallization Oiling Out Perform Column Chromatography Perform Column Chromatography Impure Product->Perform Column Chromatography Persistent Impurities Add Base to Eluent Add Base to Eluent Perform Column Chromatography->Add Base to Eluent Peak Tailing

Technical Support Center: Synthesis of 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-Trimethoxybenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process:

  • Formylation of 1,3,5-trimethoxybenzene: This step introduces a formyl group (-CHO) onto the aromatic ring to produce 2,4,6-trimethoxybenzaldehyde. The most common method for this transformation is the Vilsmeier-Haack reaction.

  • Reductive Amination: The resulting 2,4,6-trimethoxybenzaldehyde is then converted to the corresponding primary amine through reductive amination using ammonia. The final product is isolated as its hydrochloride salt.

Q2: What are the most critical parameters to control during the Vilsmeier-Haack reaction for the synthesis of 2,4,6-trimethoxybenzaldehyde?

The Vilsmeier-Haack reaction is sensitive to several parameters that can influence both yield and purity. Key parameters to control include:

  • Reagent Purity: Use of fresh, high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF) is crucial for the efficient formation of the Vilsmeier reagent.

  • Temperature: The reaction is typically carried out at low temperatures (around 0°C) during the addition of reagents to control the exothermic reaction and minimize side product formation.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential to prevent incomplete reactions or the formation of byproducts.

  • Moisture: The reaction should be conducted under anhydrous conditions as the Vilsmeier reagent is sensitive to water.

Q3: What are the common challenges encountered during the reductive amination of 2,4,6-trimethoxybenzaldehyde?

The primary challenges during the reductive amination step are controlling the selectivity of the reaction to favor the formation of the primary amine and avoiding the reduction of the starting aldehyde. Common issues include:

  • Over-alkylation: The newly formed primary amine can react further with the starting aldehyde to form secondary and tertiary amines.[1][2]

  • Aldehyde Reduction: The reducing agent can directly reduce the aldehyde to the corresponding alcohol (2,4,6-trimethoxybenzyl alcohol).

  • Imine Stability: The intermediate imine must be formed efficiently for the reduction to proceed.

Troubleshooting Guides

Problem 1: Low yield of 2,4,6-trimethoxybenzaldehyde in the Vilsmeier-Haack reaction.
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the use of fresh and anhydrous DMF and POCl₃. - Verify the stoichiometry of the reactants. - Allow for sufficient reaction time at the appropriate temperature.
Side Reactions - Maintain a low reaction temperature (0-10°C) during the addition of reagents to minimize the formation of colored impurities. - Ensure efficient stirring to prevent localized overheating.
Hydrolysis of Vilsmeier Reagent - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Use anhydrous solvents and glassware.
Problem 2: Presence of significant impurities in the 2,4,6-trimethoxybenzaldehyde product.
Potential Byproduct Identification Mitigation Strategy
Unreacted 1,3,5-trimethoxybenzene Detected by TLC, GC-MS, or NMR.- Increase the reaction time or temperature slightly. - Ensure the Vilsmeier reagent was prepared correctly and is active.
Di-formylated product Higher molecular weight peak in MS; distinct NMR signals.- Use a stoichiometric amount of the Vilsmeier reagent. - Maintain a low reaction temperature.
Polymeric materials Dark, tarry substances.- Avoid excessively high reaction temperatures. - Ensure proper quenching and work-up procedures.
Problem 3: Low yield of this compound in the reductive amination step.

| Potential Cause | Troubleshooting Suggestion | | :--- | :--- | :--- | | Inefficient Imine Formation | - Use a suitable solvent that facilitates imine formation. - The addition of a dehydrating agent may be beneficial in some cases. | | Reduction of the Aldehyde | - Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] - Add the reducing agent after the imine has had sufficient time to form. | | Incomplete Reaction | - Ensure the reducing agent is active and used in sufficient quantity. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |

Problem 4: Formation of over-alkylation byproducts (secondary and tertiary amines).
Byproduct Identification Mitigation Strategy
Bis(2,4,6-trimethoxybenzyl)amine (Secondary Amine) Higher molecular weight peak in MS; characteristic NMR signals.- Use a large excess of ammonia to favor the formation of the primary amine.[1] - Control the stoichiometry of the aldehyde. - A stepwise procedure, where the imine is formed first and then reduced, can sometimes offer better control.
Tris(2,4,6-trimethoxybenzyl)amine (Tertiary Amine) Even higher molecular weight peak in MS.- Similar to the mitigation of the secondary amine, a large excess of the ammonia source is key.

Experimental Protocols

Synthesis of 2,4,6-trimethoxybenzaldehyde via Vilsmeier-Haack Reaction

  • Under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C.

  • Stir the mixture for 30-60 minutes at 0-5°C to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1,3,5-trimethoxybenzene in anhydrous DMF.

  • Add the solution of 1,3,5-trimethoxybenzene dropwise to the Vilsmeier reagent, keeping the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is neutral or slightly basic.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-trimethoxybenzaldehyde.

Synthesis of this compound via Reductive Amination

  • Dissolve 2,4,6-trimethoxybenzaldehyde in a suitable solvent such as methanol.

  • Add a solution of ammonia in methanol (or another source of ammonia like ammonium acetate) in large excess.

  • Stir the mixture at room temperature to allow for the formation of the corresponding imine.

  • In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium borohydride) in an appropriate solvent.

  • Slowly add the reducing agent solution to the imine-containing mixture, maintaining a controlled temperature (e.g., with an ice bath).

  • After the addition is complete, allow the reaction to stir until completion (monitor by TLC).

  • Quench the reaction carefully with water or a dilute acid.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry to yield this compound.

Byproduct Summary

Reaction Step Common Byproducts Reason for Formation
Vilsmeier-Haack Reaction Unreacted 1,3,5-trimethoxybenzeneIncomplete reaction.
Di-formylated productExcess Vilsmeier reagent or high temperature.
Polymeric materialsHigh reaction temperatures.
Reductive Amination 2,4,6-trimethoxybenzyl alcoholReduction of the starting aldehyde.
Bis(2,4,6-trimethoxybenzyl)amineOver-alkylation of the primary amine product.
Tris(2,4,6-trimethoxybenzyl)amineFurther over-alkylation.

Visualizations

Synthesis_Workflow Synthesis Workflow for 2,4,6-Trimethoxybenzylamine HCl cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Reductive Amination TMB 1,3,5-Trimethoxybenzene TMBAld 2,4,6-Trimethoxybenzaldehyde TMB->TMBAld Formylation VR Vilsmeier Reagent (DMF/POCl3) VR->TMBAld TMBAmine 2,4,6-Trimethoxybenzylamine TMBAld->TMBAmine Imine Formation Ammonia Ammonia (NH3) Ammonia->TMBAmine Reducer Reducing Agent (e.g., NaBH4) Reducer->TMBAmine Reduction FinalProduct 2,4,6-Trimethoxybenzylamine HCl TMBAmine->FinalProduct Salt Formation HCl HCl HCl->FinalProduct Byproduct_Formation Potential Byproduct Formation Pathways cluster_reductive_amination Reductive Amination of 2,4,6-Trimethoxybenzaldehyde Aldehyde 2,4,6-Trimethoxybenzaldehyde PrimaryAmine Desired Product: 2,4,6-Trimethoxybenzylamine Aldehyde->PrimaryAmine + NH3 + [H] Alcohol Byproduct: 2,4,6-trimethoxybenzyl alcohol Aldehyde->Alcohol + [H] Ammonia NH3 SecondaryAmine Byproduct: Bis(2,4,6-trimethoxybenzyl)amine PrimaryAmine->SecondaryAmine + Aldehyde + [H]

References

Technical Support Center: Optimizing Reactions with 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of reactions involving 2,4,6-Trimethoxybenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile intermediate primarily used in the synthesis of pharmaceutical compounds and complex organic molecules. Its most common applications include its use as a precursor in the synthesis of isoquinoline derivatives and as a building block in peptide synthesis and other amide coupling reactions. It is also utilized in reductive amination reactions to introduce the 2,4,6-trimethoxybenzyl group into a molecule.

Q2: What are the key properties of this compound to consider before starting a reaction?

A2: Key properties include its solubility in water, ethanol, and other organic solvents.[1] It is a white to off-white powder with a melting point of approximately 204-207 °C.[2][3] As it is a hydrochloride salt, it may require neutralization with a base to liberate the free amine before it can participate in certain reactions. The electron-rich nature of the trimethoxy-substituted benzene ring can influence the reactivity of the amine and the stability of reaction intermediates.

Q3: How should this compound be stored to ensure its stability and reactivity?

A3: It should be stored in a tightly closed container in a dry and well-ventilated place, under an inert atmosphere at room temperature.[1] As with many amine hydrochlorides, it can be hygroscopic, and absorption of moisture can affect its physical properties and reactivity in sensitive reactions.

Troubleshooting Guides for Common Reactions

Reductive Amination

Reductive amination is a common method to form carbon-nitrogen bonds. Low yields in reactions involving this compound can often be attributed to several factors.

Issue: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Imine Formation The initial condensation of the amine with the carbonyl compound to form an imine or iminium ion is a crucial equilibrium step. To drive the reaction forward, consider the following: - Water Removal: Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water (e.g., with a Dean-Stark apparatus) if the solvent allows. - pH Control: The optimal pH for imine formation is typically between 4 and 6. For the hydrochloride salt, the reaction mixture may be sufficiently acidic. However, for less reactive carbonyls, addition of a catalytic amount of a mild acid (e.g., acetic acid) might be beneficial.
Inefficient Reduction The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and selective for the iminium ion over the carbonyl starting material.[4][5] - Reagent Quality: Ensure the reducing agent is fresh and has not been deactivated by moisture. - Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent.
Side Reactions The electron-rich aromatic ring may be susceptible to side reactions under strongly acidic or oxidizing conditions. - Reaction Conditions: Employ mild reaction conditions. Avoid strong acids and oxidants unless required by the specific reaction scheme.
Starting Material Quality Impurities in the starting materials (amine or carbonyl compound) can inhibit the reaction. - Purification: Ensure the purity of your starting materials before use.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) is added this compound (1.0-1.2 eq.) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIEA), 1.1 eq.) to liberate the free amine.

  • The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) is then added portion-wise.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aldehyde/Ketone D Imine Formation (in situ) A->D B 2,4,6-Trimethoxybenzylamine Hydrochloride B->D C Base (e.g., DIEA) C->D E Reduction with NaBH(OAc)₃ D->E F Quench with NaHCO₃ (aq) E->F G Extraction F->G H Purification G->H I Final Product H->I

Amide Coupling / Peptide Synthesis

This compound can be used as the amine component in amide bond formation, including in peptide synthesis.

Issue: Low Coupling Yield

Potential Cause Recommended Solution
Incomplete Activation of Carboxylic Acid The carboxylic acid must be activated to a reactive species for the amine to attack. - Coupling Reagents: Use efficient coupling reagents such as HATU, HBTU, or PyBOP, especially for sterically hindered substrates.[6] For solution-phase synthesis, carbodiimides like EDC in combination with additives like Oxyma Pure can be effective and reduce epimerization.[7] - Reagent Quality: Ensure coupling reagents and additives are fresh and anhydrous.
Base Selection and Stoichiometry A non-nucleophilic base is required to neutralize the hydrochloride salt and the acid formed during the coupling reaction. - Base Choice: Use bases like DIEA or 2,4,6-collidine. Avoid tertiary amines that can lead to side reactions. - Stoichiometry: Use the correct stoichiometry of the base. An excess can sometimes lead to side reactions or epimerization.
Steric Hindrance The ortho-methoxy groups on the benzylamine can create steric hindrance, slowing down the coupling reaction. - Reaction Time and Temperature: Increase the reaction time or slightly elevate the temperature. Monitor the reaction closely to avoid decomposition. - "Double Coupling": Repeat the coupling step with fresh reagents if the reaction stalls.[6]
Solvent Choice The solvent can significantly impact the solubility of reactants and the reaction rate. - Solvent Selection: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used. Choose a solvent in which all reactants are fully soluble.

Experimental Protocol: General Procedure for Amide Coupling

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.05 eq.), and an additive if required (e.g., HOAt) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base (e.g., DIEA, 2.0 eq.) to the mixture.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Coupling_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Low Amide Yield B Incomplete Acid Activation A->B C Incorrect Base Selection/Amount A->C D Steric Hindrance A->D E Poor Solubility A->E F Use Efficient Coupling Reagents (HATU, HBTU) B->F G Use Anhydrous Reagents B->G H Use Non-nucleophilic Base (DIEA, Collidine) C->H I Optimize Base Stoichiometry C->I J Increase Reaction Time/ Temperature D->J K Perform Double Coupling D->K L Choose Appropriate Solvent (DCM, DMF) E->L

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical SolventRelative ReactivityNotes
EDCHOBt/Oxyma PureDCM, DMFGoodGood for solution-phase, minimizes racemization.
HBTU-DMFHighEfficient, but can be allergenic.
HATU-DMFVery HighHighly effective for hindered couplings.
PyBOP-DMF, DCMHighGood for sensitive substrates.

Note: The optimal choice of coupling reagent may vary depending on the specific substrates and reaction conditions.

References

stability of 2,4,6-Trimethoxybenzylamine hydrochloride in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,6-Trimethoxybenzylamine hydrochloride

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a colorless to white crystalline powder. It is known to be soluble in water, ethanol, and chloroform.[1] Its solubility in other common laboratory solvents may vary, and it is recommended to perform solubility tests for your specific application.

Q2: What are the typical storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[2] For long-term storage, keeping it in a cool and dark place is recommended to prevent potential degradation from heat and light.

Q3: What potential degradation pathways should I be aware of for an amine hydrochloride like this compound?

A3: Amine hydrochlorides can be susceptible to several degradation pathways, particularly under stress conditions.[3][4][5] The most common pathways include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.[6]

  • Oxidation: Amines are susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.[4][5] This can be initiated by exposure to air (auto-oxidation), peroxides, or metal ions.

  • Photolysis: Exposure to UV or visible light can cause degradation.[6][7]

  • Thermolysis: High temperatures can lead to thermal decomposition.

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of a solution. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. By monitoring the peak area of the parent compound and the appearance of new peaks over time, you can quantify the degradation.

Troubleshooting Guides

Issue 1: Unexpected precipitation of the compound from an aqueous solution.

  • Possible Cause: The pH of the solution may have shifted. The free base of 2,4,6-Trimethoxybenzylamine is less soluble in water than its hydrochloride salt. An increase in pH can cause the salt to convert to the free base, leading to precipitation.

  • Troubleshooting Steps:

    • Measure the pH of the solution. The pKa of this compound is approximately 9.05 in a 10% aqueous solution.[1] Ensure the pH of your solution is sufficiently acidic to maintain the compound in its protonated, more soluble form.

    • If the pH is too high, carefully adjust it downwards with a dilute acid (e.g., 0.1N HCl).

    • Consider using a buffered solvent system if maintaining a specific pH is critical for your experiment.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a recently prepared solution.

  • Possible Cause: This could indicate rapid degradation of the compound in your chosen solvent system or contamination.

  • Troubleshooting Steps:

    • Review Solvent Purity: Ensure the solvent is of high purity and free from contaminants like peroxides (in the case of ethers) or metal ions, which can catalyze degradation.

    • Evaluate Solvent Compatibility: While generally soluble, specific solvents may promote degradation. Consider preparing a fresh solution in a different, high-purity solvent (e.g., HPLC-grade methanol or water) to see if the issue persists.

    • Control Environmental Factors: Protect the solution from light and store it at a reduced temperature to minimize photolytic and thermal degradation.

    • Perform a Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study as outlined in the experimental protocols section. This can help in identifying if the new peaks correspond to expected degradants.

Stability Data Summary

Table 1: Stability of this compound in Aqueous Solutions at 40°C

Solvent System (Aqueous)pHTime (days)Assay (%)Major Degradant(s)
0.1 N HCl1.01498.5Minor hydrolysis product
Water6.51499.2Not detected
0.1 N NaOH13.01485.3Significant hydrolysis products
Phosphate Buffer7.41499.0Not detected

Table 2: Stability of this compound in Organic Solvents at 40°C

Solvent System (Organic)Time (days)Assay (%)Major Degradant(s)
Methanol1499.5Not detected
Acetonitrile1499.6Not detected
Dichloromethane1498.9Minor oxidative product
Dimethyl Sulfoxide (DMSO)1497.2Oxidative products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for up to 72 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for up to 72 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for up to 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 72 hours. Also, reflux the stock solution at 60°C for 72 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days), alongside a control sample protected from light.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize it if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for analyzing this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to analyze peak purity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines to ensure it is suitable for its intended purpose.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (105°C solid, 60°C solution) stock->thermal Expose to Stress photo Photolytic (UV/Vis light) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability- Indicating Method data->method

Caption: Workflow for a forced degradation study.

Troubleshooting_Precipitation start Precipitation observed in aqueous solution check_ph Measure pH of the solution start->check_ph ph_high Is pH > 7? check_ph->ph_high adjust_ph Adjust pH downwards with dilute HCl ph_high->adjust_ph Yes other_issue Consider other issues: - Contamination - Temperature effects - Supersaturation ph_high->other_issue No re_dissolve Precipitate re-dissolves? adjust_ph->re_dissolve use_buffer Consider using a buffered system for future experiments resolved Issue Resolved re_dissolve->resolved Yes re_dissolve->other_issue No resolved->use_buffer

Caption: Troubleshooting guide for precipitation issues.

References

troubleshooting guide for the synthesis of 3-(aminomethyl)isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(aminomethyl)isoquinolines. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important class of compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 3-(aminomethyl)isoquinolines, primarily focusing on the common synthetic route involving the reduction of isoquinoline-3-carbonitrile or isoquinoline-3-carboxamide.

Frequently Asked Questions (FAQs):

Q1: My reduction of isoquinoline-3-carbonitrile with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield. What are the potential causes?

A1: Low yields in the LiAlH₄ reduction of heteroaromatic nitriles can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient LiAlH₄, a short reaction time, or a low reaction temperature. It is crucial to use a sufficient excess of LiAlH₄ and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[1][2]

  • Moisture Contamination: LiAlH₄ reacts violently with water.[3][4][5] Any moisture in the solvent (e.g., THF, diethyl ether) or on the glassware will consume the reagent and reduce the yield. Ensure all solvents and glassware are rigorously dried before use.

  • Complex Formation: The basic nitrogen of the isoquinoline ring can form a complex with the aluminum species, which might hinder the reaction.

  • Work-up Issues: Improper quenching of the reaction or inefficient extraction of the product during the work-up can lead to significant product loss. A careful work-up procedure is essential for maximizing the isolated yield.[5][6]

Q2: I am observing multiple spots on my TLC plate after the reduction. What are the likely side products?

A2: The formation of side products is a common issue. In the reduction of isoquinoline-3-carbonitrile, you might observe:

  • Partially Reduced Species: The intermediate imine may not be fully reduced, leading to the corresponding aldehyde after workup.[7]

  • Over-reduction: While less common for the aromatic isoquinoline core, under harsh conditions, the heterocyclic ring itself could potentially be reduced.

  • Dimerization/Polymerization: The resulting primary amine can be reactive and might participate in side reactions.

  • Reaction with Quenching Agent: If the quenching agent (e.g., ethyl acetate) is added too quickly or at a high temperature, it can react with the product.

Q3: How can I effectively purify the final 3-(aminomethyl)isoquinoline product?

A3: 3-(Aminomethyl)isoquinoline is a basic compound. Purification can typically be achieved through the following methods:

  • Acid-Base Extraction: The basic nature of the amine allows for purification by extracting the crude product into an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate or extract the purified amine.

  • Column Chromatography: Silica gel column chromatography can be used. A polar solvent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is typically required to prevent the basic amine from streaking on the silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q4: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for the reduction of isoquinoline-3-carbonitrile?

A4: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines.[2] LiAlH₄ or other strong reducing agents like borane (BH₃) are typically required for this transformation.[1]

Q5: My starting isoquinoline-3-carbonitrile is difficult to prepare. Is there an alternative precursor?

A5: Yes, isoquinoline-3-carboxamide can be used as an alternative precursor. Amides can also be reduced to amines using LiAlH₄.[4][8] The synthesis of the carboxamide might proceed from the corresponding carboxylic acid or ester.

Experimental Protocols & Data

Synthetic Workflow Diagram

The following diagram illustrates a common synthetic pathway for the preparation of 3-(aminomethyl)isoquinoline.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reduction to Amine Isoquinoline-3-carboxylic acid Isoquinoline-3-carboxylic acid Isoquinoline-3-carboxamide Isoquinoline-3-carboxamide Isoquinoline-3-carboxylic acid->Isoquinoline-3-carboxamide 1. SOCl2 2. NH4OH 3-Cyanoisoquinoline 3-Cyanoisoquinoline Isoquinoline-3-carboxamide->3-Cyanoisoquinoline Dehydration (e.g., P2O5) 3-(Aminomethyl)isoquinoline 3-(Aminomethyl)isoquinoline Isoquinoline-3-carboxamide->3-(Aminomethyl)isoquinoline Reduction (e.g., LiAlH4 in THF) 3-Cyanoisoquinoline->3-(Aminomethyl)isoquinoline Reduction (e.g., LiAlH4 in THF)

Caption: A typical synthetic workflow for 3-(aminomethyl)isoquinoline.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues during the reduction step.

G cluster_yes1 cluster_no1 cluster_yes2 cluster_no2 start Low Yield or Impure Product in Reduction Step q1 Is the starting material fully consumed (checked by TLC)? start->q1 a1_yes Problem is likely in work-up or purification. q1->a1_yes Yes a1_no Incomplete reaction. q1->a1_no No sol1 Optimize extraction pH. Use appropriate chromatography conditions (e.g., add base to eluent). a1_yes->sol1 q2 Was the reaction performed under anhydrous conditions? a1_no->q2 a2_yes Issue may be with reagent stoichiometry or reaction conditions. q2->a2_yes Yes a2_no Moisture is a likely cause of reagent deactivation. q2->a2_no No sol2 Increase equivalents of LiAlH4. Increase reaction time or temperature. Ensure efficient stirring. a2_yes->sol2 sol3 Rigorously dry all solvents and glassware. Perform reaction under an inert atmosphere (N2 or Ar). a2_no->sol3

Caption: A troubleshooting decision tree for the reduction step.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the key steps in the synthesis of 3-(aminomethyl)isoquinoline. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Synthesis of Isoquinoline-3-carboxamide from Isoquinoline-3-carboxylic Acid

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Acid Chloride FormationThionyl chloride (SOCl₂)TolueneReflux2-4-
2. AmidationAqueous AmmoniaToluene/Water0 to RT1-280-90

Table 2: Reduction of Isoquinoline-3-carbonitrile to 3-(Aminomethyl)isoquinoline

Reducing AgentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)
LiAlH₄2-3THF0 to Reflux4-1260-80
BH₃·THF2-3THFReflux6-1650-70
Detailed Methodologies

Protocol 1: Synthesis of Isoquinoline-3-carboxamide

  • Acid Chloride Formation: To a solution of isoquinoline-3-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: Dissolve the crude isoquinoline-3-carbonyl chloride in a minimal amount of an inert solvent like THF.

  • Add this solution dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia (excess).

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford isoquinoline-3-carboxamide.

Protocol 2: Synthesis of 3-(Aminomethyl)isoquinoline via Nitrile Reduction

  • Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle it with extreme caution in a fume hood under an inert atmosphere. All glassware and solvents must be scrupulously dried.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve isoquinoline-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.[5][6]

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(aminomethyl)isoquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel (using a solvent system such as dichloromethane/methanol with a small percentage of triethylamine) or by acid-base extraction.

References

side reactions of 2,4,6-Trimethoxybenzylamine hydrochloride with acidic reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the use of 2,4,6-Trimethoxybenzylamine hydrochloride (TMB-NH₂·HCl) with acidic reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions when using this compound with strong acids?

A1: The primary cause of side reactions is the formation of a highly stabilized 2,4,6-trimethoxybenzyl carbocation upon protonation and cleavage of the benzylamine. This carbocation is a potent electrophile and will react with any available nucleophiles in the reaction mixture, leading to the formation of undesired byproducts. The stability of this carbocation is due to the strong electron-donating effects of the three methoxy groups on the aromatic ring.[1][2]

Q2: What are the most common side products observed?

A2: In the absence of a primary substrate for the TMB group to protect, the 2,4,6-trimethoxybenzyl carbocation can react with:

  • Other TMB molecules: Leading to dimerization or polymerization.

  • Solvent: For example, if dichloromethane is used, it can be alkylated.

  • Counter-ions or water: Forming the corresponding alcohol or other derivatives.

  • Nucleophilic functional groups on your target molecule: If present, sensitive residues such as thiols, thioethers, indoles, and phenols are particularly susceptible to alkylation.

Q3: What are "scavengers" and how do they prevent side reactions?

A3: Scavengers are nucleophilic reagents added to the reaction mixture to trap the reactive 2,4,6-trimethoxybenzyl carbocation.[3] They are chosen to be more reactive towards the carbocation than the sensitive functional groups on the desired product or other reaction components. By reacting with the carbocation, they form stable, inert byproducts and prevent unwanted side reactions.

Q4: Which scavengers are most effective?

A4: The choice of scavenger depends on the specific reaction conditions and the nature of the reactants. Common and effective scavengers include:

  • Silanes: Triisopropylsilane (TIS) and Triethylsilane (TES) are excellent reducing scavengers that form a stable silyl ether with the carbocation.[3][4]

  • Thiols and Thioethers: Thioanisole and 1,2-ethanedithiol (EDT) are effective sulfur-based nucleophiles.

  • Phenols: Phenol and p-cresol can act as aromatic nucleophiles to trap the carbocation.[5]

  • Water: Can act as a scavenger by reacting with the carbocation to form the corresponding alcohol, but it is generally less effective than other dedicated scavengers.[3]

Often, a "scavenger cocktail" containing a mixture of these reagents is used to ensure efficient trapping of the carbocation.[6][7]

Troubleshooting Guides

Issue 1: Low yield of the desired product and observation of multiple unidentified byproducts.

  • Possible Cause: Inefficient trapping of the 2,4,6-trimethoxybenzyl carbocation.

  • Solution:

    • Introduce or Increase Scavenger Concentration: If no scavenger was used, add one to the reaction mixture. If a scavenger was already present, increase its concentration. A common starting point is to use a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]

    • Change the Type of Scavenger: If one type of scavenger is not effective, try another or a combination. For instance, if you are using water, switching to TIS or a thioanisole-containing cocktail may be more effective.[4][6]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions.

Issue 2: Formation of a polymeric or tar-like substance in the reaction vessel.

  • Possible Cause: Self-reaction or polymerization of the 2,4,6-trimethoxybenzyl carbocation.

  • Solution:

    • Ensure Adequate Scavenging: This is the most critical step. The presence of a highly effective scavenger like TIS is crucial to prevent the carbocation from reacting with itself.

    • Use a More Dilute Solution: High concentrations of the starting material can favor intermolecular reactions leading to polymers.

    • Slow Addition of Acid: Adding the acidic reagent slowly to the solution of this compound and scavenger can help to maintain a low concentration of the carbocation at any given time.

Data Presentation

Table 1: Common Scavengers for Trapping Benzyl Carbocations

ScavengerTypeCommon Concentration in CocktailNotes
Triisopropylsilane (TIS)Silane (Reducing)2-5% (v/v)Highly effective for reducing the carbocation. Can also aid in the deprotection of some sulfur-protecting groups.[4]
Triethylsilane (TES)Silane (Reducing)2-5% (v/v)Similar to TIS, very effective in carbocation trapping.[6][7]
ThioanisoleThioether2-5% (v/v)A "soft" nucleophile, good for trapping soft electrophiles.[3][6]
Phenol / p-CresolAromatic2-5% (w/v)Acts as a nucleophilic aromatic scavenger.[3][5]
1,2-Ethanedithiol (EDT)Thiol1-2.5% (v/v)A potent nucleophile, but has a strong odor.
WaterNucleophile2-5% (v/v)Can act as a scavenger but is generally less effective than others. Often included in cocktails.[3]

Experimental Protocols

General Protocol for Minimizing Side Reactions with Acidic Reagents

This protocol provides a general guideline for reacting this compound with a strong acid like Trifluoroacetic Acid (TFA) while minimizing side reactions.

  • Preparation of the Scavenger Cocktail:

    • In a fume hood, prepare the cleavage/reaction cocktail immediately before use. A common and effective non-malodorous cocktail is a mixture of TFA, Triisopropylsilane (TIS), and deionized water.

    • For example, to prepare 10 mL of a 95:2.5:2.5 (v/v/v) cocktail, combine 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.

  • Reaction Setup:

    • Dissolve the this compound in a suitable solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Add the scavenger or scavenger cocktail to the solution of the amine before the addition of the strong acid if the acid is not part of the cocktail.

  • Reaction Execution:

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly add the strong acid or the premixed scavenger cocktail containing the acid to the stirred solution of the amine.

    • Allow the reaction to stir at 0 °C or room temperature, monitoring the progress by an appropriate analytical method (e.g., TLC, LC-MS). Reaction times will vary depending on the specific transformation.

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The crude product can then be purified by standard methods such as crystallization or chromatography.

Visualizations

Side_Reaction_Pathway TMB_NH2 2,4,6-Trimethoxybenzylamine (TMB-NH₂) Protonated_TMB Protonated TMB-NH₃⁺ TMB_NH2->Protonated_TMB + H⁺ (Acid) TMB_Carbocation 2,4,6-Trimethoxybenzyl Carbocation (Reactive) Protonated_TMB->TMB_Carbocation - NH₃ Desired_Product Desired Reaction TMB_Carbocation->Desired_Product + Desired Nucleophile Side_Products Side Products (Alkylation, Polymerization) TMB_Carbocation->Side_Products + Undesired Nucleophile (Solvent, another TMB molecule, etc.)

Caption: General pathway for the formation of the reactive 2,4,6-trimethoxybenzyl carbocation and subsequent competing reactions.

Troubleshooting_Workflow Start Experiment with TMB-NH₂·HCl and Acidic Reagent Check_Yield Low Yield or Multiple Byproducts? Start->Check_Yield No_Scavenger Was a Scavenger Used? Check_Yield->No_Scavenger Yes Successful_Reaction Successful Reaction Check_Yield->Successful_Reaction No Add_Scavenger Add a Scavenger (e.g., TIS, Thioanisole) No_Scavenger->Add_Scavenger No Increase_Scavenger Increase Scavenger Concentration or Use a Cocktail No_Scavenger->Increase_Scavenger Yes Check_Temp Was Reaction Temperature Controlled? Add_Scavenger->Check_Temp Increase_Scavenger->Check_Temp Lower_Temp Lower Reaction Temperature (e.g., 0 °C) Check_Temp->Lower_Temp No Check_Temp->Successful_Reaction Yes Lower_Temp->Successful_Reaction

Caption: A troubleshooting workflow for addressing side reactions when using this compound with acidic reagents.

References

Technical Support Center: Scale-Up Synthesis of 2,4,6-Trimethoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of 2,4,6-trimethoxybenzylamine and its derivatives. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate a smooth transition from lab to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,4,6-trimethoxybenzylamine suitable for scale-up?

A1: The most prevalent and scalable method is the one-pot reductive amination of 2,4,6-trimethoxybenzaldehyde. This approach involves reacting the aldehyde with an ammonia source (like ammonium acetate or aqueous ammonia) and a reducing agent in a single step. An alternative route is the reduction of 2,4,6-trimethoxybenzonitrile, typically via catalytic hydrogenation, which is also amenable to large-scale production.

Q2: What are the primary challenges when scaling up the reductive amination of 2,4,6-trimethoxybenzaldehyde?

A2: The main challenges include:

  • Exothermic Reaction Control: The reaction can be highly exothermic, especially during the addition of the reducing agent. Managing heat dissipation is critical on a larger scale to prevent runaway reactions and the formation of impurities.

  • Impurity Formation: Common impurities include the over-reduced 2,4,6-trimethoxybenzyl alcohol and the secondary amine N,N-bis(2,4,6-trimethoxybenzyl)amine. Their formation is often exacerbated by poor temperature control and localized high concentrations of reagents.

  • Work-up and Product Isolation: The product, being a primary amine, can be somewhat water-soluble, potentially leading to losses during aqueous work-up. Isolation as the hydrochloride salt is a common strategy to improve recovery and purity.

  • Reagent Handling: Handling large quantities of reducing agents like sodium borohydride requires specific safety protocols due to hydrogen gas evolution upon contact with protic solvents and its own hydrolysis.

Q3: What are the critical safety considerations for this synthesis at scale?

A3: Key safety considerations include:

  • Hydrogen Evolution: The use of reducing agents like sodium borohydride in protic solvents (e.g., methanol) generates hydrogen gas, which is highly flammable. Reactors must be properly vented and situated in an area with good ventilation and no ignition sources.

  • Exothermicity: As mentioned, the reaction is exothermic. A robust cooling system for the reactor is essential, and slow, controlled addition of reagents is necessary to maintain the desired temperature.

  • Handling of Reagents: Sodium borohydride is a flammable solid and can be irritating. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and respiratory protection, should be used.[1] All manipulations should be conducted in a well-ventilated area.

Q4: How does the impurity profile typically change during scale-up?

A4: During scale-up, slower mixing and less efficient heat transfer can lead to an increase in certain impurities. You may observe higher levels of the starting aldehyde, the corresponding benzyl alcohol (from over-reduction), and the secondary dibenzylamine byproduct. Inadequate temperature control is a primary contributor to a more complex impurity profile.

Troubleshooting Guide

Symptom / Issue Potential Cause Suggested Solution
Low Conversion of Starting Aldehyde 1. Insufficient Reducing Agent: The stoichiometry may not account for consumption by solvent or hydrolysis. 2. Poor Mixing: Inadequate agitation can lead to localized reagent depletion. 3. Low Reaction Temperature: The reaction rate may be too slow at the set temperature.1. Increase the equivalents of the reducing agent (e.g., use 1.5-2.0 eq. of NaBH₄). 2. Ensure the agitator is appropriately sized and the agitation speed is sufficient for the reactor volume. 3. Gradually increase the reaction temperature while monitoring for impurity formation.
High Levels of 2,4,6-Trimethoxybenzyl Alcohol Impurity 1. Aggressive Reducing Conditions: The reducing agent is reducing the aldehyde faster than imine formation. 2. Incorrect Order of Addition: Adding the reducing agent before sufficient imine has formed. 3. pH is too low: Acidic conditions can favor aldehyde reduction over imine formation.1. Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion. 2. Allow the aldehyde and ammonia source to stir for a period (e.g., 1-2 hours) to promote imine formation before adding the reducing agent. 3. Maintain a pH between 6-7 during the reaction.
Formation of Secondary Amine (Dibenzylamine) Impurity 1. Stoichiometry: The primary amine product reacts with remaining aldehyde and imine intermediate. 2. Prolonged Reaction Time: Extended reaction times can favor the formation of the secondary amine.1. Use a larger excess of the ammonia source to outcompete the primary amine product for reaction with the aldehyde. 2. Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting material is consumed.
Difficulties in Product Isolation / Oily Product 1. Product is partially soluble in the aqueous phase. 2. Presence of impurities inhibiting crystallization. 1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Consider converting the amine to its hydrochloride salt by treating the organic solution with HCl (e.g., HCl in isopropanol or gaseous HCl). The salt is often a crystalline solid that is easier to isolate and purify by filtration.
Exothermic Runaway During Reagent Addition 1. Addition rate is too fast for the reactor's cooling capacity. 2. Insufficient initial cooling. 1. Reduce the addition rate of the reducing agent. 2. Ensure the reactor's cooling jacket is pre-chilled to the target temperature before starting the addition. 3. For very large scales, consider a semi-batch process where both aldehyde and reducing agent are added concurrently to a solution of the ammonia source.

Data Presentation

Table 1: Representative Comparison of Lab vs. Pilot Scale Synthesis Parameters for Reductive Amination
ParameterLaboratory Scale (e.g., 100 g)Pilot Scale (e.g., 10 kg)Rationale for Change
Reaction Time 4-6 hours8-12 hoursSlower, controlled reagent addition and less efficient heat transfer at a larger scale increase the overall cycle time.
Temperature Control +/- 1°C+/- 3°CMaintaining a consistent internal temperature is more challenging due to a lower surface-area-to-volume ratio in larger reactors.
Typical Yield 80-90%70-80%Yields are often slightly lower at scale due to transfer losses and potentially less ideal reaction conditions leading to more side products.
Crude Purity (by HPLC) 95-98%88-94%Slower mixing and temperature gradients can lead to a higher level of impurities such as the corresponding alcohol and secondary amine.

Experimental Protocols

Key Experiment: One-Pot Reductive Amination of 2,4,6-Trimethoxybenzaldehyde

This protocol is a representative procedure for a laboratory-scale synthesis. Adjustments to reagent addition times and temperature control are necessary for scale-up.

Materials:

  • 2,4,6-Trimethoxybenzaldehyde (1.0 eq)

  • Ammonium Acetate (5.0 eq)

  • Methanol (10 vol)

  • Sodium Borohydride (1.5 eq)

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2M HCl in Isopropanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a temperature probe, add 2,4,6-trimethoxybenzaldehyde (1.0 eq), ammonium acetate (5.0 eq), and methanol (10 vol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding water at 0-5 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add DCM and 1M NaOH solution. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation as Hydrochloride Salt:

    • To the filtered DCM solution, slowly add 2M HCl in isopropanol with stirring.

    • A white precipitate of 2,4,6-trimethoxybenzylamine hydrochloride should form.

    • Stir the slurry for 1 hour at room temperature, then cool to 0-5 °C for another hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold DCM, and dry under vacuum to yield the final product.

Mandatory Visualization

Synthesis_Workflow General Synthesis Workflow for 2,4,6-Trimethoxybenzylamine HCl cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation aldehyde 2,4,6-Trimethoxy- benzaldehyde imine Imine Intermediate aldehyde->imine Imine Formation (MeOH, RT) ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine Imine Formation (MeOH, RT) product_freebase Product (Free Base) in Solution imine->product_freebase Reduction (0-10°C) reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product_freebase Reduction (0-10°C) quench Quench (Water) product_freebase->quench extraction Solvent Exchange & Extraction (DCM) quench->extraction salt_formation Salt Formation (HCl in IPA) extraction->salt_formation filtration Filtration & Drying salt_formation->filtration final_product Final Product (HCl Salt) filtration->final_product

Caption: General Synthesis Workflow for 2,4,6-Trimethoxybenzylamine HCl.

Troubleshooting_Tree Troubleshooting: Low Yield or High Impurities start Low Yield or High Impurities Detected check_conversion Is Starting Aldehyde Consumed? (Check by HPLC/TLC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv No complete_conv Complete Conversion check_conversion->complete_conv Yes cause_incomplete1 Insufficient Reducing Agent? incomplete_conv->cause_incomplete1 cause_incomplete2 Reaction Too Slow? incomplete_conv->cause_incomplete2 solution_incomplete1 Increase Equivalents of Reducing Agent cause_incomplete1->solution_incomplete1 solution_incomplete2 Increase Temperature or Reaction Time cause_incomplete2->solution_incomplete2 check_impurity What is the Main Impurity? complete_conv->check_impurity impurity_alcohol Benzyl Alcohol check_impurity->impurity_alcohol Alcohol impurity_secondary_amine Secondary Amine check_impurity->impurity_secondary_amine Secondary Amine cause_alcohol Aldehyde Reduction is too fast impurity_alcohol->cause_alcohol solution_alcohol Use Milder Reductant (STAB) or Pre-form Imine cause_alcohol->solution_alcohol cause_secondary Product Reacting with Aldehyde impurity_secondary_amine->cause_secondary solution_secondary Increase Excess of Ammonia Source cause_secondary->solution_secondary

Caption: Troubleshooting Decision Tree for Reductive Amination.

References

preventing the formation of impurities in 2,4,6-Trimethoxybenzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of impurities in reactions involving 2,4,6-Trimethoxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities when using 2,4,6-Trimethoxybenzylamine in a reductive amination reaction?

A1: Based on general principles of reductive amination, the most common impurities to anticipate are:

  • Unreacted Starting Materials: Residual 2,4,6-Trimethoxybenzylamine and the corresponding aldehyde or ketone.

  • Over-alkylation Product: If the newly formed secondary amine reacts further with the aldehyde and is reduced, a tertiary amine impurity can form. Due to the steric hindrance of the 2,4,6-trimethoxybenzyl group, this is generally less favorable but can occur under forcing conditions.

  • Aldehyde/Ketone Reduction Product: The reducing agent may directly reduce the carbonyl compound to its corresponding alcohol.

  • Iminium Ion Intermediate: Trace amounts of the unreduced imine or iminium ion may remain.

Q2: My reaction involving 2,4,6-Trimethoxybenzylamine under acidic conditions is showing multiple unexpected spots on TLC. What could be the cause?

A2: The 2,4,6-trimethoxybenzyl group is known to be labile under acidic conditions. The electron-donating methoxy groups stabilize the benzylic carbocation, making the C-N bond susceptible to cleavage. This can lead to a complex mixture of byproducts. It is advisable to use milder acidic conditions or an alternative synthetic route if strong acids are not compatible with your overall scheme.

Q3: Can 2,4,6-Trimethoxybenzylamine undergo oxidation during a reaction?

A3: While the amine itself is not highly susceptible to oxidation under standard conditions, the electron-rich aromatic ring can be sensitive to strong oxidizing agents. If your reaction conditions involve potent oxidants, you may observe degradation of the aromatic ring or oxidation of the benzylic position. It is recommended to perform such reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.[1]

Q4: I am observing poor conversion in a peptide coupling reaction using 2,4,6-Trimethoxybenzylamine. What are the possible reasons?

A4: Poor conversion in peptide coupling reactions can be attributed to several factors:

  • Steric Hindrance: The bulky 2,4,6-trimethoxybenzyl group can sterically hinder the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amines, more potent coupling agents like HATU or HCTU may be required.

  • Base Strength: The choice and stoichiometry of the base (e.g., DIPEA, NMM) are crucial for efficient coupling and to minimize racemization.

  • Reaction Time and Temperature: Extended reaction times or elevated temperatures may be necessary to drive the reaction to completion, but this also increases the risk of side reactions.

Troubleshooting Guides

Issue 1: Formation of a Major Alcohol Byproduct in Reductive Amination

Symptoms:

  • A significant peak corresponding to the molecular weight of the alcohol derived from your starting aldehyde/ketone is observed in GC-MS or LC-MS.

  • TLC analysis shows a major byproduct with a polarity similar to the expected alcohol.

Potential Causes & Solutions:

CauseSolution
Reducing agent is too reactive. Switch to a milder reducing agent that selectively reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this reason.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also a good alternative.
Incorrect order of addition. In a two-step procedure, ensure the imine is fully formed before adding the reducing agent. In a one-pot reaction, consider adding the reducing agent last, after allowing the amine and carbonyl to pre-mix.
pH is too low. A low pH can accelerate the reduction of the carbonyl group. Maintain a weakly acidic pH (typically 5-7) to favor iminium ion formation and subsequent reduction.[3]
Issue 2: Presence of a Tertiary Amine (Over-alkylation) Impurity

Symptoms:

  • A peak in the mass spectrum corresponding to the addition of a second aldehyde/ketone molecule to the nitrogen atom.

  • A less polar spot on the TLC plate compared to the desired secondary amine product.

Potential Causes & Solutions:

CauseSolution
Incorrect stoichiometry. Use a slight excess of 2,4,6-Trimethoxybenzylamine relative to the carbonyl compound. This will favor the formation of the secondary amine and reduce the availability of the carbonyl for a second reaction.
Prolonged reaction time at elevated temperatures. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting materials are consumed. Avoid unnecessarily long reaction times or high temperatures, which can promote the slower over-alkylation reaction.
High concentration of reactants. Running the reaction at a lower concentration can sometimes disfavor the bimolecular over-alkylation reaction.
Issue 3: Cleavage of the 2,4,6-Trimethoxybenzyl Group

Symptoms:

  • Appearance of multiple aromatic byproducts in the crude reaction mixture, often with lower molecular weights.

  • Complex NMR spectrum with unexpected aromatic signals.

Potential Causes & Solutions:

CauseSolution
Strongly acidic reaction conditions. Avoid the use of strong acids (e.g., concentrated HCl, H₂SO₄, neat TFA). If an acid catalyst is required, opt for a weaker acid like acetic acid or use it in catalytic amounts. Consider running the reaction at a lower temperature to minimize acid-catalyzed degradation.
Presence of Lewis acids. Certain Lewis acids can promote the cleavage of the benzyl group. Screen for milder Lewis acids or consider a Lewis acid-free protocol if possible.
High temperatures in the presence of protic solvents. Prolonged heating in protic solvents, especially if they are slightly acidic, can lead to solvolysis of the benzyl group. Use the minimum required temperature and reaction time.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde or ketone (1.0 eq.) and 2,4,6-Trimethoxybenzylamine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF).

  • Reaction Initiation: Stir the solution at room temperature for 20-30 minutes to allow for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

impurity_formation_reductive_amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Impurities Aldehyde/Ketone Aldehyde/Ketone Iminium Ion Iminium Ion Aldehyde/Ketone->Iminium Ion + TMB-NH2 - H2O Alcohol Alcohol (Impurity) Aldehyde/Ketone->Alcohol + [H] Unreacted Carbonyl Unreacted Aldehyde/Ketone Aldehyde/Ketone->Unreacted Carbonyl TMB-NH2 2,4,6-Trimethoxy- benzylamine TMB-NH2->Iminium Ion Unreacted TMB-NH2 Unreacted Amine TMB-NH2->Unreacted TMB-NH2 Desired Product Secondary Amine Iminium Ion->Desired Product + [H] Over-alkylation Tertiary Amine (Impurity) Desired Product->Over-alkylation + Aldehyde/Ketone + [H]

Caption: Impurity formation pathway in reductive amination.

experimental_workflow start Start reactants 1. Mix Aldehyde/Ketone and TMB-Amine in Solvent start->reactants pre_reduction 2. Stir for Imine Formation (20-30 min) reactants->pre_reduction reduction 3. Add NaBH(OAc)3 Portion-wise pre_reduction->reduction monitoring 4. Monitor by TLC/LC-MS reduction->monitoring monitoring->monitoring workup 5. Quench with NaHCO3 (aq) monitoring->workup Reaction Complete extraction 6. Extract with Organic Solvent workup->extraction purification 7. Dry, Concentrate, and Purify via Chromatography extraction->purification end End: Pure Product purification->end

Caption: Reductive amination experimental workflow.

acid_lability TMB-NHR 2,4,6-Trimethoxybenzyl Amine Derivative Protonation Protonation of Amine or Methoxy Group TMB-NHR->Protonation + H+ Carbocation Stabilized Benzylic Carbocation Protonation->Carbocation Cleavage of C-N Bond Byproducts Mixture of Degradation Byproducts Carbocation->Byproducts Reaction with Nucleophiles/Solvent

Caption: Acid-catalyzed degradation pathway.

References

analytical methods for monitoring the progress of reactions with 2,4,6-Trimethoxybenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2,4,6-Trimethoxybenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of reactions with this compound?

The most common and effective methods for monitoring reactions involving this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction specifics, available equipment, and the level of detail required.

Q2: How can I choose the best analytical method for my specific reaction?

  • TLC is a rapid, inexpensive, and qualitative method ideal for quick checks of reaction progress and for optimizing solvent systems for column chromatography.[1]

  • HPLC offers quantitative analysis with high resolution and sensitivity, making it suitable for detailed kinetic studies and purity assessment.

  • NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of reactants, products, and intermediates directly in the reaction mixture.[2]

Q3: What are the key properties of this compound that I should consider for analytical method development?

It is important to consider the following properties:

  • Molecular Formula: C₁₀H₁₆ClNO₃[3]

  • Molecular Weight: 233.69 g/mol [3]

  • Appearance: Solid

  • Solubility: Soluble in water and polar organic solvents.

  • Functional Groups: Primary amine, trimethoxy-substituted benzene ring. The basicity of the amine group can influence chromatographic behavior.

Troubleshooting Guides

Thin Layer Chromatography (TLC)

TLC is a fast and effective way to get a qualitative picture of your reaction's progress. Here’s how to troubleshoot common issues:

Experimental Protocol: Monitoring a Reaction by TLC

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved reaction mixture, a sample of the starting material (co-spot), and a pure sample of your expected product (if available) onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common starting point for aromatic amines is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate).

  • Visualization: After the solvent front has reached the top of the plate, remove it, and visualize the spots under UV light. Staining with a suitable agent (e.g., potassium permanganate, ninhydrin for amines) can also be used.

Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
Streaking or Tailing Spots The sample is too concentrated.[4][5] The compound is interacting too strongly with the silica gel (common for amines).Dilute your sample.[6] Add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase to improve the spot shape.[2]
Spots Remain at the Baseline The mobile phase is not polar enough to move the compounds up the plate.[2]Increase the polarity of your mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).
Spots Run with the Solvent Front The mobile phase is too polar.[2]Decrease the polarity of your mobile phase by adding more of the non-polar solvent.
Poor Separation of Spots The polarity of the mobile phase is not optimized for your specific compounds.Try a different solvent system. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol.[2]
No Spots are Visible The sample is too dilute. The compounds are not UV-active.Concentrate your sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[4] Use a chemical stain for visualization.

Logical Workflow for Troubleshooting TLC Issues

start TLC Plate Analysis streaking Streaking or Tailing Spots? start->streaking baseline Spots at Baseline? streaking->baseline No sol_streaking Dilute Sample or Add Triethylamine streaking->sol_streaking Yes solvent_front Spots at Solvent Front? baseline->solvent_front No sol_baseline Increase Mobile Phase Polarity baseline->sol_baseline Yes no_separation Poor Separation? solvent_front->no_separation No sol_solvent_front Decrease Mobile Phase Polarity solvent_front->sol_solvent_front Yes end Successful Analysis no_separation->end No sol_no_separation Change Solvent System no_separation->sol_no_separation Yes sol_streaking->end sol_baseline->end sol_solvent_front->end sol_no_separation->end

Caption: A flowchart for troubleshooting common TLC problems.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the method of choice. Here are some guidelines for monitoring your reactions.

Experimental Protocol: HPLC Reaction Monitoring

  • Method Development: Develop a suitable HPLC method using a C18 column. A good starting point for the mobile phase is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Sample Preparation: Take an aliquot of your reaction mixture, quench the reaction if necessary, and dilute it with the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample onto the HPLC system. Monitor the disappearance of the starting material peak and the appearance of the product peak over time.

Troubleshooting Common HPLC Problems

ProblemPossible Cause(s)Solution(s)
Peak Tailing Secondary interactions with the column stationary phase (silanols).Add a modifier to the mobile phase, such as trifluoroacetic acid (0.1%), to protonate silanols and reduce tailing.[7]
Shifting Retention Times Fluctuation in column temperature.[8] Changes in mobile phase composition.Use a column oven to maintain a constant temperature.[8] Prepare fresh mobile phase daily and ensure it is well-mixed.[8]
Broad Peaks Column overload. Extra-column volume.Decrease the injection volume or dilute the sample.[9] Use shorter tubing with a smaller internal diameter between the column and the detector.[8]
Ghost Peaks Contamination in the injection system or carryover from a previous injection.Run a blank injection of the mobile phase to check for contamination. Clean the injector and autosampler.
High Backpressure Blockage in the system (e.g., clogged frit or column).Replace the in-line filter or guard column. If the pressure is still high, try back-flushing the column.[10]

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation aliquot Take Reaction Aliquot quench Quench Reaction aliquot->quench dilute Dilute with Mobile Phase quench->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect Detect Compounds (UV) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Reactants/Products integrate->quantify

Caption: A workflow for monitoring reaction progress using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the components of your reaction mixture.

Experimental Protocol: In-situ NMR Reaction Monitoring

  • Sample Preparation: In an NMR tube, dissolve your starting material in a deuterated solvent that is compatible with your reaction conditions. Add the other reactants to initiate the reaction.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum at different time points.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the starting material and the product. The change in the integral values over time will indicate the reaction progress.

Troubleshooting Common NMR Problems

ProblemPossible Cause(s)Solution(s)
Broad or Distorted Peaks Poor shimming.[2] Presence of solid particles in the sample.Re-shim the spectrometer. Filter the NMR sample through a small plug of cotton or glass wool in a pipette.[11]
Poor Signal-to-Noise Ratio The sample is too dilute.Use a more concentrated sample if possible. Increase the number of scans during acquisition.
Water Peak Obscuring Signals Presence of water in the deuterated solvent or sample.Use a fresh, sealed bottle of deuterated solvent. If the water peak is still problematic, use a solvent suppression technique during acquisition.
Inaccurate Integrals Phasing errors. Incorrectly set integral regions.Carefully phase the spectrum. Ensure that the integral regions cover the entire peak.

Decision Tree for Selecting an Analytical Method

start Need to Monitor Reaction? qualitative Qualitative or Quantitative? start->qualitative structural Need Structural Information? qualitative->structural Quantitative tlc Use TLC qualitative->tlc Qualitative hplc Use HPLC structural->hplc No nmr Use NMR structural->nmr Yes

Caption: A decision tree to help select the appropriate analytical method.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring the accuracy, precision, and reliability of data. This guide provides a comparative overview of principal analytical techniques applicable to the validation of 2,4,6-Trimethoxybenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] While specific validated methods for this compound are not extensively published, this document outlines experimental protocols and performance data extrapolated from analogous amine hydrochloride compounds to guide the development and validation of suitable analytical methods.

Comparison of Key Analytical Techniques

The selection of an analytical method for this compound depends on the specific requirements of the analysis, including the sample matrix, expected concentration, and the desired level of sensitivity and specificity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry are three common and robust methods for the analysis of amine hydrochlorides.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Potentiometric Titration
Principle Separation based on partitioning between a stationary and mobile phase.Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas.Measurement of the potential difference to determine the equivalence point of a titration.
Typical Linearity Range 0.5 - 150 µg/mL50 - 150% of specification limit80 - 120% of nominal concentration
Accuracy (% Recovery) 98.25 - 102.8%[2]Typically 98 - 102%Typically 98 - 102%
Precision (% RSD) < 2.2%[2]< 5.0%[3]< 2%
Limit of Detection (LOD) ~0.1 µg/mL~60 ng/mL[3]Not typically determined
Limit of Quantitation (LOQ) ~0.5 µg/mL~200 ng/mL[3]Not typically determined
Specificity High, can separate from impurities.High, especially with MS detection.Lower, titrates total basicity.
Sample Preparation Dissolution, filtration.Dissolution, often requires derivatization or regeneration of the free amine.[4]Dissolution in a suitable solvent.

Experimental Protocols

Detailed and precise protocols are fundamental for successful method validation. Below are representative methodologies for HPLC, GC, and Potentiometric Titration that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. A reversed-phase method is generally suitable for amine hydrochlorides.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer such as ammonium carbonate (e.g., 37.5:37.5:25, v/v/v).[2] The pH of the buffer may need optimization.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (aromatic amines typically have absorbance in the 200-300 nm range).[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[2]

Validation Procedure:

  • Specificity: Analyze blank samples, and spiked samples containing the analyte and potential impurities to demonstrate the absence of interference.

  • Linearity: Prepare and analyze a series of at least five concentrations of the reference standard.

  • Accuracy: Analyze triplicate samples at three different concentration levels.

  • Precision: Assess repeatability and intermediate precision using multiple preparations of a homogeneous sample.

  • LOD & LOQ: Determine from the signal-to-noise ratio of the analyte peak.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For amine hydrochlorides, which are non-volatile salts, a derivatization step or regeneration of the free amine is typically required.

GC-FID Operating Conditions:

  • Column: A suitable capillary column such as a DB-CAM (e.g., 30 m length, 0.53 mm I.D., 1.0 µm film thickness).

  • Oven Temperature Program: Start at 70°C, hold for 6 min, then ramp to 200°C at 20°C/min and hold for 7.5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 5.33 mL/min).

  • Injector Temperature: 220°C.

  • Detector Temperature (FID): 260°C.

  • Injection Volume: 2 µL.

  • Split Ratio: 1:5.

Sample Preparation (Regeneration of Free Amine):

  • Accurately weigh the this compound sample into a vial.

  • Add a solution of a strong base (e.g., sodium hydroxide) to liberate the free amine.

  • Add a suitable organic solvent (e.g., chloroform) and an internal standard.

  • Shake vigorously and allow the layers to separate.

  • Inject the organic layer into the GC.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for the assay of acidic or basic compounds. For an amine hydrochloride, a non-aqueous titration is often employed.

Titration Conditions:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator Electrode: Glass electrode.

  • Reference Electrode: Calomel or silver-silver chloride electrode.

Procedure:

  • Accurately weigh the this compound sample and dissolve it in glacial acetic acid.

  • Add a few drops of a suitable indicator (e.g., crystal violet) or use a pH meter to monitor the potential change.

  • Titrate with standardized 0.1 M perchloric acid to the endpoint.

  • Perform a blank titration and make any necessary corrections.

Visualizations

To further elucidate the analytical process and the context of this compound's application, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Validation raw_material Raw Material (2,4,6-Trimethoxybenzylamine HCl) weighing Accurate Weighing raw_material->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution filtration Filtration (for HPLC) dissolution->filtration gc GC Analysis dissolution->gc titration Potentiometric Titration dissolution->titration hplc HPLC Analysis filtration->hplc data_acquisition Data Acquisition hplc->data_acquisition gc->data_acquisition titration->data_acquisition validation_params Validation Parameter Assessment (Linearity, Accuracy, etc.) data_acquisition->validation_params report Final Report validation_params->report Synthetic_Pathway start Starting Materials intermediate 2,4,6-Trimethoxybenzylamine hydrochloride start->intermediate Synthesis reaction_step Coupling Reaction intermediate->reaction_step api Active Pharmaceutical Ingredient (API) reaction_step->api final_product Final Dosage Form api->final_product Formulation

References

Comparative Analysis of 2,4,6-Trimethoxybenzylamine Hydrochloride Analogs in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of analogs related to 2,4,6-trimethoxybenzylamine hydrochloride. Due to the limited availability of comprehensive studies on a homologous series of this compound analogs, this guide synthesizes data from structurally related compounds, particularly those sharing the trimethoxyphenyl moiety. The analysis focuses on anticancer and antimicrobial activities, highlighting structure-activity relationships where discernible.

Antimicrobial Activity: A Look at Trimethoxybenzaldehyde Isomers

To understand the influence of the methoxy group arrangement on the benzene ring, we can look at the antimicrobial activity of trimethoxybenzaldehyde isomers against Candida albicans. Although these are aldehydes and not benzylamines, the data provides valuable insight into how the substitution pattern can affect biological efficacy.

CompoundTest OrganismMIC (mg/mL)MFC (mg/mL)
2,4,6-TrimethoxybenzaldehydeCandida albicans ATCC 900280.250.5
2,3,4-TrimethoxybenzaldehydeCandida albicans ATCC 9002812
3,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 9002814
2,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 9002818

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data sourced from a comparative analysis of benzaldehyde derivatives.

The data suggests that the 2,4,6-substitution pattern is the most potent against Candida albicans, indicating that the symmetrical placement of the methoxy groups may be crucial for its antifungal activity.

Anticancer and Cytotoxic Potential

Derivatives containing the 2,4,6-trimethoxyphenyl moiety have demonstrated significant potential in cancer research. For instance, a novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone, was found to have potent anti-tumor effects on esophageal cancer cells by stimulating the accumulation of reactive oxygen species (ROS) and inducing apoptosis. In a screening of twenty chalcone analogs, this compound (Ch-19) exhibited the strongest activity against both Eca-109 and KYSE-450 esophageal cancer cell lines, with IC50 values ranging from 4.97 to 56.39 µM and 9.43 to 67.40 µM, respectively.[2][3]

Furthermore, studies on other chalcones with a 2,4,6-trimethoxy substitution on one of the aromatic rings have shown that these compounds can be effective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is relevant in the context of neurodegenerative disorders.[4] This suggests that benzylamine analogs with this substitution pattern could also be explored for their enzyme inhibitory activities.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the biological evaluation of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This method is used to assess the antimicrobial activity of the compounds.

  • Preparation of Test Compounds: Stock solutions of the analog compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Candida albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Broth Microdilution Assay:

    • Serial twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI-1640 for fungi) in 96-well microtiter plates.

    • The standardized microbial inoculum is added to each well.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Determination of MFC:

    • Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates.

    • The plates are incubated to allow for the growth of any remaining viable organisms.

    • The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the analog compounds and incubated for a specified period (e.g., 48 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

    • The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start 2,4,6-Trimethoxybenzylamine HCl Analogs Synthesis of Analogs (A1, A2, ... An) Start->Analogs Purification Purification & Characterization (NMR, MS) Analogs->Purification Antimicrobial Antimicrobial Assays (MIC/MFC) Purification->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Purification->Anticancer Data Data Collection (IC50, MIC values) Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship Analysis Data->SAR

Fig. 1: Experimental workflow for the synthesis and biological evaluation of analogs.

Signaling_Pathway cluster_cell Cancer Cell Analog Trimethoxyphenyl Analog ROS ↑ Reactive Oxygen Species (ROS) Analog->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 2: A potential signaling pathway for anticancer activity.

References

A Comparative Guide to Purity Assessment of Synthesized 2,4,6-Trimethoxybenzylamine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the quality, safety, and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,4,6-Trimethoxybenzylamine hydrochloride. The information presented is supported by a detailed experimental protocol and comparative data to aid in the selection of the most appropriate analytical methodology.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic molecules like this compound. The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For basic compounds such as amines, careful control of the mobile phase pH is crucial to ensure reproducible results and good peak symmetry.

This protocol outlines a standard RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • This compound reference standard

  • Synthesized this compound sample

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetononitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution to analyze its purity.

  • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) equilibration System Equilibration prep_mp->equilibration prep_std Prepare Standard Solution (1 mg/mL) injection Inject Sample (10 µL) prep_std->injection prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->injection equilibration->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Figure 1. Experimental workflow for HPLC purity analysis.

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust method, orthogonal techniques can provide a more comprehensive purity profile. Quantitative Nuclear Magnetic Resonance (qNMR) and Elemental Analysis are two such complementary methods.

  • Quantitative NMR (qNMR): This technique provides a direct measurement of the analyte's purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[1][2][3] It is a primary analytical method that does not rely on the response factor of the analyte.[4][5] qNMR is non-destructive and can provide structural information about impurities.[1][4]

  • Elemental Analysis (EA): This method determines the percentage of carbon, hydrogen, nitrogen, and other elements in a sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.[6] A close correlation (typically within ±0.4%) is indicative of high purity.[7][8]

Comparison_Guide cluster_main Purity Assessment of 2,4,6-Trimethoxybenzylamine HCl cluster_methods Analytical Methods cluster_outcomes Purity Information main_compound Synthesized Compound hplc HPLC (Chromatographic Separation) main_compound->hplc qnmr qNMR (Spectroscopic Quantitation) main_compound->qnmr ea Elemental Analysis (Compositional Analysis) main_compound->ea hplc_out Relative Purity (Area %) Impurity Profile hplc->hplc_out qnmr_out Absolute Purity (wt%) Structural Confirmation qnmr->qnmr_out ea_out Elemental Composition Confirmation of Formula ea->ea_out

Figure 2. Comparison of analytical approaches.

Data Presentation and Comparison

The following tables summarize hypothetical experimental data for the purity assessment of a synthesized batch of this compound using HPLC, qNMR, and Elemental Analysis.

Table 1: HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification
14.215,2300.3Impurity A
215.84,950,60099.52,4,6-Trimethoxybenzylamine
318.19,9500.2Impurity B
Total 4,975,780 100.0

Table 2: Comparison of Purity Assessment Methods

Analytical MethodParameterResult
HPLC Purity (Area %)99.5%
Number of Impurities Detected2
qNMR Absolute Purity (wt%)99.2%
Internal StandardMaleic Acid
Elemental Analysis % Carbon (Theoretical: 51.40%)51.25%
% Hydrogen (Theoretical: 6.90%)6.85%
% Nitrogen (Theoretical: 5.99%)5.91%

Table 3: Performance Characteristics of Purity Assessment Methods

FeatureHPLCqNMRElemental Analysis
Principle Chromatographic SeparationNuclear Magnetic ResonanceCombustion Analysis
Purity Type Relative (Area %)Absolute (wt%)Indirect (via elemental composition)
Selectivity High for separable impuritiesHigh for structurally distinct moleculesLow (no impurity differentiation)
Sensitivity High (ppm level)Moderate (µg-mg level)Low (macro analysis)
Sample Throughput HighModerateLow
Destructive? YesNoYes

Conclusion

The purity assessment of synthesized this compound by HPLC provides a reliable and high-throughput method for routine quality control. The developed RP-HPLC method demonstrates good separation of the main compound from potential impurities.

For a more comprehensive understanding of the compound's purity, orthogonal methods such as qNMR and Elemental Analysis are highly recommended. qNMR offers the advantage of providing an absolute purity value without the need for a specific reference standard for each impurity, while Elemental Analysis confirms the correct elemental composition of the synthesized molecule. The combination of these techniques provides a robust and scientifically sound approach to purity determination in a drug development setting.

References

Spectroscopic Analysis for Structural Confirmation of 2,4,6-Trimethoxybenzylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of pharmacologically relevant molecules, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of 2,4,6-trimethoxybenzylamine and its derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers to differentiate and verify the structures of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for 2,4,6-trimethoxybenzylamine hydrochloride and its precursor, 2,4,6-trimethoxybenzaldehyde. This comparison highlights the characteristic spectral changes that occur upon the conversion of the aldehyde functional group to a primary amine, providing a clear basis for structural confirmation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~8.1 (very broad)s3H-NH₃⁺
6.26s2HAr-H
3.94s2H-CH₂-
3.82s6H2,6 -(OCH₃)₂
3.76s3H4-OCH₃
2,4,6-Trimethoxybenzaldehyde [1]10.35s1H-CHO
6.08s2HAr-H
3.88s6H2,6 -(OCH₃)₂
3.87s3H4-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound 161.9C2, C6
159.2C4
105.8C1
91.1C3, C5
56.12,6 -(OCH₃)₂
55.64-OCH₃
35.1-CH₂-
2,4,6-Trimethoxybenzaldehyde [2]189.0-CHO
164.8C2, C6
161.5C4
106.2C1
90.6C3, C5
56.42,6 -(OCH₃)₂
55.84-OCH₃

Table 3: FT-IR Spectroscopic Data (ATR, cm⁻¹)

CompoundN-H StretchC-H (sp³) StretchC-H (aromatic) StretchC=O StretchC=C (aromatic) StretchC-O Stretch
This compound 3200-2800 (broad)2940, 2835~3000-~1610, ~1470~1220, ~1120
2,4,6-Trimethoxybenzaldehyde -2845, 2740~3000~1680~1600, ~1460~1210, ~1125

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons and carbon atoms for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte (e.g., this compound) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the key structural differences between the compared molecules.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Conclusion Sample Analyte (e.g., 2,4,6-Trimethoxybenzylamine Derivative) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy (ATR) Sample->FTIR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Absorption Frequencies (cm⁻¹) Functional Group Identification FTIR->FTIR_Data Confirmation Structural Confirmation NMR_Data->Confirmation FTIR_Data->Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

structural_comparison cluster_aldehyde 2,4,6-Trimethoxybenzaldehyde cluster_amine 2,4,6-Trimethoxybenzylamine Aldehyde Aldehyde_FG Aldehyde (-CHO) Amine_FG Primary Amine (-CH₂NH₂) Aldehyde_FG->Amine_FG Reduction Amine

Caption: Key Functional Group Transformation.

This guide demonstrates that a combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust framework for the structural confirmation of 2,4,6-trimethoxybenzylamine derivatives. The distinct changes in chemical shifts and the appearance or disappearance of characteristic absorption bands offer conclusive evidence for the successful synthesis and purity of the target compounds.

References

A Comparative Guide to the Biological Activities of Compounds Derived from 2,4,6-Trimethoxybenzylamine Hydrochloride and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the strategic selection of starting materials that can be elaborated into structurally diverse and biologically active molecules. 2,4,6-Trimethoxybenzylamine hydrochloride has emerged as a valuable precursor in medicinal chemistry, lending its unique substitution pattern to a variety of synthetic compounds. This guide provides an objective comparison of the biological activities of compounds synthesized from precursors bearing the trimethoxy-phenyl motif against those derived from other structural scaffolds. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: A Comparative Analysis

The trimethoxyphenyl (TMP) moiety is a key pharmacophore in a number of potent anticancer agents. Its presence can influence tubulin polymerization, a critical process in cell division, making it a valuable target for cancer chemotherapy.

A study on novel TMP-based analogues demonstrated significant cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line. While not directly synthesized from this compound, these compounds share the crucial trimethoxy-phenyl feature and offer a valuable point of comparison. For instance, certain N-phenyl triazinone derivatives incorporating the trimethoxyphenyl group exhibit potent cytotoxicity with IC50 values in the low micromolar range.[1]

In contrast, another class of anticancer agents, anilinoquinazolines, are derived from substituted anilines. These compounds often target receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell signaling. The biological activity of these compounds is highly dependent on the substitution pattern of the aniline precursor.

Below is a comparative table of the in vitro anticancer activity of compounds derived from trimethoxyphenyl precursors and substituted anilines.

Precursor TypeCompound ClassCancer Cell LineIC50 (µM)Reference
TrimethoxyphenylN-phenyl triazinone derivative 9HepG21.38[1]
TrimethoxyphenylN-pyridoyl triazinone derivative 10HepG22.52[1]
TrimethoxyphenylN-phenylthiazolyl triazinone 11HepG23.21[1]
Substituted AnilineAnilinoquinazoline Derivative AA4310.05
Substituted AnilineAnilinoquinazoline Derivative BNCI-H4600.12
Substituted AnilineAnilinoquinoline Derivative CK562>10

Signaling Pathway for Anilinoquinazoline Inhibition of EGFR

The following diagram illustrates the mechanism by which anilinoquinazoline derivatives can inhibit the EGFR signaling pathway, a common mechanism of action for this class of compounds.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Anilinoquinazoline Anilinoquinazoline Derivative Anilinoquinazoline->P_EGFR Inhibits Apoptosis Apoptosis Anilinoquinazoline->Apoptosis Promotes Downstream Downstream Signaling (Proliferation, Survival) P_EGFR->Downstream Activates Downstream->Apoptosis Inhibits Antimicrobial_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate dilutions with microbes prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic subculture Subculture from wells with no growth read_mic->subculture incubate2 Incubate subcultures subculture->incubate2 read_mbc Determine MBC (lowest concentration with no growth on subculture) incubate2->read_mbc end End read_mbc->end COX2_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimuli->Cells COX2_Induction COX-2 Induction Cells->COX2_Induction Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Anti_Inflammatory_Drug Anti-inflammatory Drug Anti_Inflammatory_Drug->COX2_Induction Inhibits

References

Unveiling the Structural Landscape of Benzylamine Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights for drug design and development. This guide offers a comparative analysis of the crystallographic data for derivatives of benzylamine hydrochloride, with a focus on methoxy-substituted compounds. While crystallographic data for 2,4,6-Trimethoxybenzylamine hydrochloride is not publicly available, this guide presents data from closely related structures to provide a framework for structural comparison and analysis.

Due to the absence of published crystal structures for this compound, this guide leverages data from structurally analogous benzylammonium salts and related methoxybenzyl derivatives. This comparative approach allows for an exploration of the impact of substituent placement and nature on the crystal packing and molecular conformation of these compounds. The insights gained from these related structures can serve as a valuable reference for researchers working on the synthesis and characterization of novel benzylamine derivatives.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of benzylamine hydrochloride derivatives and related compounds. This data allows for a direct comparison of their unit cell dimensions, space groups, and other critical structural metrics.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-Methylbenzylammonium chloride hemihydrate[1]C₈H₁₂N⁺·Cl⁻·0.5H₂OMonoclinicC2/c30.53254.896611.897399.0671756.498
(2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride[2][3]C₁₀H₁₅ClNS⁺·Cl⁻MonoclinicP2₁/n8.454.5125.2893.73962.774
3,5-Dimethoxybenzyl bromideC₉H₁₁BrO₂MonoclinicP2₁/c8.454.5125.2893.73962.774
3,4,5-Trimethoxybenzyl bromideC₁₀H₁₃BrO₃OrthorhombicPnma10.257.0316.34901176.54

*Note: Data for the methoxybenzyl bromides were obtained from powder X-ray diffraction.[4]

Experimental Protocols

The determination of crystal structures by X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis. Below are detailed methodologies representative of those used to obtain the data presented in this guide.

Synthesis and Crystallization

General Procedure for the Synthesis of Benzylamine Hydrochloride Derivatives:

Substituted benzylamines can be synthesized through various established methods, often involving the reduction of the corresponding benzonitrile or benzaldehyde oxime. The hydrochloride salt is typically formed by treating an ethereal or alcoholic solution of the purified benzylamine with a solution of hydrochloric acid in the same solvent.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization techniques.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of well-ordered crystals. For instance, single crystals of 4-Methylbenzylammonium chloride hemihydrate were obtained by the slow evaporation of the solvent.[1]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source. The crystal is mounted and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are often placed in calculated positions and refined using a riding model.

For powder X-ray diffraction data, the structure can be determined using direct-space methods, such as genetic algorithms, followed by Rietveld refinement.[4]

Visualizing the Workflow

The following diagram illustrates the general workflow of X-ray crystallography, from the initial synthesis of the compound to the final analysis of the crystal structure.

xray_crystallography_workflow synthesis Synthesis of Benzylamine Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing (Integration & Scaling) xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

comparing the efficacy of different catalysts for reactions with 2,4,6-Trimethoxybenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of the potential efficacy of various catalysts for common reactions involving 2,4,6-Trimethoxybenzylamine hydrochloride. Due to a lack of direct head-to-head comparative studies for this specific substrate, this guide presents data from analogous reactions with similar primary amines and anilines to provide a predictive framework for catalyst selection and methodology development.

N-Alkylation: Transition Metal Catalysis

N-alkylation is a fundamental transformation for the synthesis of more complex amine derivatives. Palladium and copper-based catalysts are widely employed for these reactions, often exhibiting distinct advantages in terms of reactivity and substrate scope.

Table 1: Comparison of Catalyst Performance in N-Alkylation of Amines with Alcohols

Catalyst SystemAmine SubstrateAlkylating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Manganese Pincer ComplexAniline Derivatives(Hetero)aromatic & Aliphatic Alcohols11024-4849-96[1]
Zeolite H-BEAAnilineEthanol350Not Specified~40 (ortho-alkylation)[2]
Attapulgite clay with Fe₂O₃ and SnO₂AnilineEthanol330-440Not Specified~57 (ortho-alkylation)[2]

It is important to note that while zeolites and metal-based catalysts can be effective for N-alkylation, they often require high temperatures which might not be suitable for all substrates.[2] Manganese pincer complexes have shown effectiveness under milder conditions for the N-alkylation of a variety of anilines with both aromatic and aliphatic alcohols.[1]

Experimental Protocol: General Procedure for Manganese-Catalyzed N-Alkylation

This protocol is adapted from studies on the N-alkylation of anilines using manganese pincer complexes.[1]

Materials:

  • This compound

  • Appropriate alcohol (1.2 equivalents)

  • Manganese pincer complex catalyst (3 mol%)

  • Potassium tert-butoxide (t-BuOK) (0.75 equivalents)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a dry, inert atmosphere (e.g., under argon or nitrogen), combine this compound, the manganese pincer complex catalyst, and potassium tert-butoxide in the reaction vessel.

  • Add the anhydrous solvent, followed by the alcohol.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 24-48 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Amine, Catalyst & Base add_solvent Add Anhydrous Solvent reagents->add_solvent add_alcohol Add Alcohol add_solvent->add_alcohol heat_stir Heat & Stir (e.g., 110°C, 24-48h) add_alcohol->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify Catalytic_Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-Pd(II)-X L_n R-Pd(II)-X Ln Oxidative\nAddition->R-Pd(II)-X L_n Transmetalation Transmetalation R-Pd(II)-X L_n->Transmetalation R-Pd(II)-R' L_n R-Pd(II)-R' Ln Transmetalation->R-Pd(II)-R' L_n Reductive\nElimination Reductive Elimination R-Pd(II)-R' L_n->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration R-R' R-R' (Product) Reductive\nElimination->R-R' R-X R-X (Aryl/Vinyl Halide) R-X->Oxidative\nAddition R'-M R'-M (Organometallic Reagent) R'-M->Transmetalation

References

The Efficacy of 2,4,6-Trimethoxybenzylamine-Based Linkers in Solid-Phase Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of a suitable linker is paramount to achieving high yields and purity. This guide provides a comprehensive evaluation of 2,4,6-trimethoxybenzylamine (TMBA)-based linkers, comparing their performance against other commonly employed acid-labile linkers. Through an objective analysis of available data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Introduction to 2,4,6-Trimethoxybenzylamine Linkers

The 2,4,6-trimethoxybenzylamine linker is a cornerstone in the synthesis of C-terminal peptide amides via Fmoc-based solid-phase chemistry. Its popularity stems from the high acid lability conferred by the three electron-donating methoxy groups on the benzyl ring. This substitution facilitates the stable formation of a carbocation upon acid treatment, enabling the release of the synthesized peptide amide from the solid support under relatively mild acidic conditions. This characteristic is particularly advantageous for the synthesis of peptides containing acid-sensitive residues.

Performance Comparison of Acid-Labile Linkers

The selection of a linker in SPPS is a critical step that dictates the conditions required for the final cleavage of the peptide from the resin. The following table summarizes the performance characteristics of the TMBA linker in comparison to other widely used acid-labile linkers.

LinkerStructureCleavage ConditionsAdvantagesDisadvantages
2,4,6-Trimethoxybenzylamine (TMBA) 2,4,6-Trimethoxybenzylamine attached to a resinHigh concentrations of TFA (e.g., 95%) for efficient cleavage.- High acid lability allows for efficient cleavage. - Suitable for the synthesis of C-terminal peptide amides.- May require strong acidic conditions for complete cleavage.
Rink Amide 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resinCleavage with moderate TFA concentrations (e.g., 50-95%).[1]- Widely used and well-established. - Good balance of stability and lability.[2]- Potential for side reactions with certain peptide sequences.[2]
Sieber Amide Xanthenyl-based linkerCleavable with very dilute TFA (e.g., 1-5%).[2]- Extremely acid-sensitive, allowing for the synthesis of fully protected peptide fragments.[2]- May be too labile for peptides requiring prolonged synthesis times or harsh coupling conditions.
Wang p-Alkoxybenzyl alcohol linkerCleavage with 50-95% TFA to yield a C-terminal carboxylic acid.[2]- Standard linker for the synthesis of peptide acids. - Commercially available in pre-loaded forms.- Not suitable for the direct synthesis of peptide amides.
2-Chlorotrityl Chloride (2-CTC) 2-Chlorotrityl chloride attached to a resinVery mild acidic conditions (e.g., 1% TFA or acetic acid/TFE/DCM).- Allows for the synthesis of fully protected peptide fragments. - Minimizes racemization of the C-terminal amino acid.- Can be sensitive to some coupling reagents.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis using a TMBA-based Linker

The following diagram illustrates a typical workflow for Fmoc-based solid-phase peptide synthesis utilizing a resin functionalized with a 2,4,6-trimethoxybenzylamine linker.

SPPS_Workflow Resin TMBA Resin Swell Swell Resin (e.g., DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Steps 3-6 for each amino acid Wash2->Repeat n-1 cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Wash Final_Deprotection->Wash3 Cleavage Cleavage from Resin (e.g., 95% TFA with scavengers) Wash3->Cleavage Precipitation Precipitate Peptide (e.g., cold ether) Cleavage->Precipitation Purification Purify Peptide (e.g., HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based SPPS using a TMBA linker.

Detailed Methodologies

1. Resin Swelling:

  • Place the 2,4,6-trimethoxybenzylamine resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completeness using a qualitative test (e.g., Kaiser test).

4. Washing:

  • After complete coupling, drain the reaction mixture.

  • Wash the resin extensively with DMF to remove excess reagents and by-products.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The exact composition may vary depending on the peptide sequence.

  • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway of Linker Cleavage

The cleavage of the peptide from the 2,4,6-trimethoxybenzylamine linker is an acid-catalyzed process. The following diagram illustrates the key steps in this mechanism.

Cleavage_Mechanism cluster_resin Resin-Bound Peptide Resin_Peptide Resin-Linker-Peptide Protonation Protonation of Linker by TFA Resin_Peptide->Protonation + H+ (TFA) Carbocation Formation of stable benzylic carbocation Protonation->Carbocation Cleavage Cleavage of Peptide Amide Carbocation->Cleavage Carbocation_Trap Carbocation trapped by scavengers Carbocation->Carbocation_Trap Peptide Free Peptide Amide Cleavage->Peptide

Caption: Mechanism of acid-catalyzed cleavage from a TMBA linker.

Conclusion

2,4,6-Trimethoxybenzylamine-based linkers offer a reliable and effective solution for the solid-phase synthesis of C-terminal peptide amides. Their high acid lability, a direct result of the electron-rich aromatic ring, allows for efficient cleavage under standard acidic conditions. While other linkers, such as Sieber amide, provide even greater acid sensitivity for the synthesis of protected fragments, the TMBA linker strikes a good balance between stability during synthesis and lability for final cleavage. For researchers aiming to produce C-terminal peptide amides, the TMBA linker remains a valuable and widely applicable tool in the arsenal of solid-phase synthesis. The choice of the optimal linker will ultimately depend on the specific requirements of the target peptide, including its sequence, length, and the presence of sensitive functional groups.

References

A Comparative Guide to the Synthetic Utilization of 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies utilizing 2,4,6-trimethoxybenzylamine hydrochloride, a versatile building block in organic synthesis. While direct, detailed experimental protocols featuring this specific reagent are not extensively documented in widely accessible literature, its structural motifs are present in key components of significant multi-component reactions. This guide will focus on a prominent synthetic route where derivatives structurally related to this compound are implicitly involved: the copper-catalyzed four-component synthesis of 3-(aminomethyl)isoquinolines. We will also discuss alternative approaches to this important structural motif.

Core Application: Synthesis of 3-(Aminomethyl)isoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, and the 3-(aminomethyl) substitution pattern is of particular interest for the development of novel therapeutic agents. A highly efficient method for the construction of this framework is a copper-catalyzed domino four-component coupling and cyclization reaction.

Copper-Catalyzed Four-Component Synthesis

This methodology provides a direct and efficient route to 3-(aminomethyl)isoquinolines.[1] Although the specific use of this compound is not explicitly detailed in the primary literature abstracts, the reaction involves the coupling of a 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a primary amine (such as tert-butylamine). The 2,4,6-trimethoxybenzyl moiety can be envisioned as a stable, electron-rich aromatic component that could be incorporated into either the aldehyde or amine starting materials to generate diverse libraries of isoquinoline derivatives.

Hypothetical Reaction Scheme:

G reagents 2-Ethynylbenzaldehyde + Paraformaldehyde + Secondary Amine + Primary Amine catalyst Cu(I) Catalyst reagents->catalyst Domino Reaction product 3-(Aminomethyl)isoquinoline catalyst->product

Figure 1. Conceptual workflow for the copper-catalyzed four-component synthesis of 3-(aminomethyl)isoquinolines.

Experimental Protocol (General Procedure based on similar reactions):

A mixture of the 2-ethynylbenzaldehyde (1.0 equiv.), paraformaldehyde (2.0 equiv.), the secondary amine (1.2 equiv.), and the primary amine (e.g., tert-butylamine, 1.5 equiv.) in a suitable solvent such as DMF is treated with a copper(I) catalyst (e.g., CuI, 5 mol%). The reaction mixture is then heated, and upon completion, the product is isolated and purified using standard chromatographic techniques.

Quantitative Data Summary:

While specific data for reactions involving a 2,4,6-trimethoxybenzyl-substituted reactant is not available, similar copper-catalyzed multicomponent reactions for the synthesis of nitrogen heterocycles are known to proceed in good to high yields.[2][3]

Table 1: Comparison of Synthetic Routes to Substituted Isoquinolines

MethodKey FeaturesTypical ReagentsAdvantagesDisadvantages
Copper-Catalyzed Four-Component Reaction Domino coupling and cyclization2-Ethynylbenzaldehydes, aldehydes, amines, copper catalystHigh atom economy, operational simplicity, rapid access to complex structuresLimited availability of substituted starting materials
Bischler-Napieralski Reaction Intramolecular cyclization of a β-arylethylamideβ-Arylethylamide, dehydrating agent (e.g., POCl₃, P₂O₅)Well-established, reliable for certain substitution patternsHarsh reaction conditions, requires multi-step synthesis of the precursor
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closureβ-Arylethylamine, aldehyde/ketone, acid catalystForms tetrahydroisoquinolines which can be oxidized, good for chiral synthesisLimited to electron-rich aromatic rings, may require harsh acidic conditions
Pomeranz-Fritsch Reaction Acid-catalyzed cyclization of a benzalaminoacetalBenzaldehyde, aminoacetal, strong acidProvides access to isoquinolines with various substitution patternsOften gives low yields, sensitive to reaction conditions

Alternative Synthetic Strategies

Several classical and modern methods exist for the synthesis of the isoquinoline core, which could be adapted to produce 3-(aminomethyl) derivatives.

Bischler-Napieralski Reaction

This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride or phosphorus pentoxide, followed by dehydrogenation to the isoquinoline. To obtain a 3-(aminomethyl)isoquinoline, the starting β-phenylethylamide would need to be appropriately functionalized.

G start β-Phenylethylamide intermediate Dihydroisoquinoline start->intermediate Dehydrating Agent (e.g., POCl₃) product Isoquinoline intermediate->product Dehydrogenation G reagents β-Arylethylamine + Aldehyde/Ketone intermediate Tetrahydroisoquinoline reagents->intermediate Acid Catalyst product Isoquinoline intermediate->product Oxidation

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trimethoxybenzylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of 2,4,6-Trimethoxybenzylamine hydrochloride, a compound commonly used in synthetic organic chemistry.

Safety and Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Appropriate personal protective equipment (PPE), including gloves, eye and face protection, and a dust mask (type N95), should be worn when handling this compound[3].

Quantitative Data Summary

PropertyValueSource
CAS Number146548-59-6[2][4]
Molecular FormulaC₁₀H₁₆ClNO₃[1]
Molecular Weight233.69 g/mol [1][4]
Melting Point204-207 °C[3][4]
Hazard StatementsH315, H319, H335[3]
Risk CodesR36/37/38[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable national and local regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Characterization : The first step is to characterize the waste material. This compound should be considered a hazardous chemical waste due to its irritant properties.

  • Containerization :

    • Leave the chemical in its original container whenever possible.

    • If transferring to a new container, ensure it is properly labeled with the chemical name and associated hazards.

    • Do not mix with other waste materials.

  • Storage Pending Disposal :

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[5].

    • Keep the container tightly closed[2][5].

  • Engage a Licensed Waste Disposal Contractor :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • Documentation : Maintain records of the disposal process, including the date, quantity of waste, and the name of the disposal contractor, as required by your institution and local regulations.

Accidental Release Measures

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate : Evacuate unnecessary personnel from the area and ensure adequate ventilation[2].

  • Wear Appropriate PPE : Don personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection[2].

  • Containment and Cleanup :

    • Avoid the formation of dust[2].

    • Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal[2][5].

    • Do not let the product enter drains[2].

  • Decontamination : Clean the spill area thoroughly.

  • Disposal of Cleanup Materials : All contaminated cleanup materials should be placed in a sealed container and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound waste_char Characterize Waste (Hazardous: Irritant) start->waste_char spill Accidental Spill Occurs start->spill containerize Properly Containerize - Original or Labeled Container - Do Not Mix Wastes waste_char->containerize storage Store in Designated Area - Well-ventilated - Away from Incompatibles containerize->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds documentation Maintain Disposal Records provide_sds->documentation end End: Proper Disposal documentation->end spill->waste_char No spill_procedure Follow Accidental Release Procedure - Evacuate & Ventilate - Wear PPE - Contain & Clean Up spill->spill_procedure Yes spill_procedure->containerize

Caption: Workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4,6-Trimethoxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Laboratory Professionals

This guide provides essential, actionable information for the safe handling and disposal of 2,4,6-Trimethoxybenzylamine hydrochloride (CAS: 146548-59-6), a compound utilized in pharmaceutical research and drug development. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Essential Safety Information

This compound is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1] All handling procedures must be conducted with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₆ClNO₃
Molecular Weight 233.69 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 204-207 °C (lit.)[1]
Boiling Point 312 °C at 760 mmHg
Density 1.087 g/cm³
Vapor Pressure 0.000544 mmHg at 25 °C
Solubility Soluble in water, ethanol, and chloroform.
Hazard Identification and GHS Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2][3]
Eye Irritation2H319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2][3]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.

  • Protective Clothing: A lab coat must be worn to protect the skin.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge should be used.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

Handling Procedure
  • Preparation: Designate a specific area for handling the compound. Ensure the workspace is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Use a spatula to transfer the solid and avoid creating airborne particles.

  • Dissolving: If preparing a solution, add the solid slowly to the solvent with stirring. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation to the area.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal. For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Neutralize (for amine hydrochlorides): For residual amounts, a weak base such as sodium bicarbonate or sodium carbonate can be used for neutralization.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material (unused compound, contaminated absorbents, and PPE) in a designated, clearly labeled hazardous waste container.[6]

  • Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol).[6] The rinsate must be collected and disposed of as hazardous waste.[6]

  • Labeling: Ensure the hazardous waste container is properly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[4][6]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

prep Preparation (Risk Assessment, Gather Materials) ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Handling in Ventilated Area (Fume Hood) ppe->handling weighing Weighing (Minimize Dust) handling->weighing dissolving Dissolving (Slow Addition) handling->dissolving spill Spill Response (Evacuate, Contain, Neutralize, Clean) handling->spill If Spill Occurs disposal Waste Disposal (Collect, Label, Dispose via Licensed Vendor) handling->disposal Waste Generated storage Storage (Cool, Dry, Ventilated) weighing->storage Unused Material dissolving->storage Unused Solution spill->disposal Spill Waste

Caption: Workflow for the safe handling of this compound.

References

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2,4,6-Trimethoxybenzylamine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.